molecular formula C5H12ClNO2 B2670460 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1439900-52-3

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2670460
CAS No.: 1439900-52-3
M. Wt: 153.61
InChI Key: YKEQDRZCHITDDD-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1439900-52-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the saturated pyrrolidine ring, a privileged scaffold frequently employed in the development of novel therapeutic agents due to its ability to explore three-dimensional pharmacophore space and contribute favorably to a molecule's stereochemistry and physicochemical properties . The molecule's structure, which includes both a hydroxymethyl substituent and a hydroxyl group on the same carbon atom of the pyrrolidine ring, makes it a versatile synthon for further chemical functionalization. The pyrrolidine ring is a prominent nitrogen heterocycle found in numerous bioactive molecules and FDA-approved drugs, valued for its sp3-hybridization, non-planarity, and the resulting enhancement of structural diversity and improved ADME/Tox profiles for drug candidates . This specific hydrochloride salt is offered for research applications and is strictly for laboratory use. It is supplied with detailed quality control documentation. Handle with care and consult the Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

3-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEQDRZCHITDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-52-3
Record name 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride .

Executive Summary

This compound is a high-value, saturated heterocyclic building block characterized by a geminal 3,3-disubstitution pattern. Unlike its more common regioisomers (the 3,4-vicinal or 3,5-distal variants), this scaffold offers a unique vector for drug design: it introduces a quaternary carbon center at the 3-position, providing specific conformational restriction and increasing the fraction of sp3-hybridized carbons (


) without significantly increasing lipophilicity.

This guide serves as a definitive reference for medicinal chemists utilizing this fragment to modulate solubility, metabolic stability, and target engagement in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Isomer Disambiguation

CRITICAL NOTE: Commercial catalogs frequently mislabel regioisomers. It is imperative to distinguish the Geminal (3,3) core from the Vicinal (3,4) and Distal (3,5) isomers.

FeatureTarget Compound Common Isomer A (Vicinal)Common Isomer B (Distal)
Name 3-(Hydroxymethyl)pyrrolidin-3-ol 4-(Hydroxymethyl)pyrrolidin-3-ol5-(Hydroxymethyl)pyrrolidin-3-ol
Substitution 3,3-Geminal (Quaternary C) 3,4-Vicinal3,5-Distal
Key Property High conformational rigidity; Quaternary center.[1]Adjacent stereocenters.[2]Separated functional groups.[2][3]
CAS Representative Rare/Custom Synthesis1491150-03-8 (Example)478922-47-3 (Example)
Structural Specifications
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 153.61 g/mol [4][5][6]

  • Free Base MW: 117.15 g/mol

  • SMILES: OC1(CO)CCNC1.Cl

  • Chirality: The 3,3-disubstituted pyrrolidine ring is chiral if the nitrogen is substituted or if resolved. The parent 3-(hydroxymethyl)pyrrolidin-3-ol has a plane of symmetry unless one hydroxyl is differentiated, but in practice, the C3 center is pro-chiral.

Structure cluster_0 Structural Core N Pyrrolidine Nitrogen (Secondary Amine) C3 C3 Quaternary Center N->C3 Ring Framework OH_tert C3-Hydroxyl (Tertiary Alcohol) C3->OH_tert Direct Attachment CH2OH C3-Hydroxymethyl (Primary Alcohol) C3->CH2OH Geminal Group

Figure 1: Structural connectivity highlighting the geminal functionalization at the C3 position.

Physicochemical Profile

The geminal substitution pattern imparts distinct physical properties compared to mono-substituted pyrrolidines.

PropertyValue / DescriptionImpact on Drug Design
Solubility High in Water, DMSO, Methanol.Excellent for aqueous assays; improves solubility of lipophilic payloads.
LogP (Predicted) -1.6 to -1.2Low lipophilicity aids in lowering overall LogD of lead compounds.
pKa (Amine) ~9.2 - 9.8Typical secondary amine; positively charged at physiological pH.
pKa (Alcohol) ~16 (Tertiary), ~15 (Primary)Primary OH is nucleophilic; Tertiary OH is sterically hindered.
H-Bond Donors 4 (NH, OH x2, HCl)High capacity for specific polar interactions.
H-Bond Acceptors 3 (N, O x2)Versatile binding motifs.[7]
Stability Hygroscopic solid.Requires storage under desiccant; stable to ambient oxidation.

Synthetic Utility & Reactivity

This building block is "bifunctional" regarding its hydroxyl groups, allowing for orthogonal protection and differentiation.

Functional Group Differentiation

The primary hydroxyl (hydroxymethyl) is significantly more nucleophilic and less sterically hindered than the tertiary hydroxyl directly on the ring. This allows for selective functionalization.[7][8]

Reactivity Hierarchy:

  • Secondary Amine (NH): Most reactive nucleophile (unless protonated/protected).

  • Primary Alcohol (-CH2OH): Reactive towards acylation/alkylation.

  • Tertiary Alcohol (-OH): Least reactive; prone to elimination under harsh acidic conditions.

Experimental Workflow: Orthogonal Protection

To utilize this scaffold in complex synthesis, one must often differentiate the amine and the primary alcohol.

Protocol: Selective N-Boc Protection & Primary O-Silylation

  • Free-Basing: Dissolve the HCl salt in MeOH. Add 1.1 eq.

    
    . Stir 15 min.
    
  • N-Protection: Add 1.1 eq.

    
     at 0°C. Warm to RT and stir 4h.
    
    • Result: N-Boc-3-(hydroxymethyl)pyrrolidin-3-ol.

  • Primary O-Protection: Dissolve N-Boc intermediate in DCM/Imidazole. Add 1.05 eq. TBDMS-Cl at 0°C.

    • Selectivity: The bulky silyl group prefers the unhindered primary alcohol over the tertiary C3-alcohol.

    • Result: N-Boc-3-(TBDMS-oxymethyl)pyrrolidin-3-ol.

Synthesis Start HCl Salt (Starting Material) Step1 Free Base & N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 Intermediate A: N-Boc-Diol Step1->Inter1 >95% Yield Step2 Selective Silylation (TBDMS-Cl, Imidazole, 0°C) Inter1->Step2 Product Product B: N-Boc-3-(OTBS-methyl)-3-ol Step2->Product Kinetic Control (Primary vs Tertiary OH)

Figure 2: Workflow for orthogonal protection of the geminal scaffold.

Applications in Drug Discovery[4][9][10][11]

Fragment-Based Drug Discovery (FBDD)

The 3-(hydroxymethyl)pyrrolidin-3-ol core is an ideal "3D fragment."

  • Vector Exploration: The geminal substitution allows probing of binding pockets that are inaccessible to planar (aromatic) or simple mono-substituted pyrrolidines.

  • Solubility Anchor: The high polarity (CLogP < -1) allows this fragment to solubilize hydrophobic pharmacophores when attached via the nitrogen.

Bioisostere Potential

This scaffold can act as a transition-state mimetic or a hydrolytically stable mimic of:

  • Gem-diol intermediates.

  • Sugar mimics: The hydroxymethyl-pyrrolidine motif mimics the C4/C5 region of certain iminosugars (glycosidase inhibitors).

Handling, Storage, & Safety[8]

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9][6]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).

  • Storage Conditions:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) if possible.

    • Container must be tightly sealed with parafilm/tape.

Quality Control Check

Before use in critical reactions, verify the integrity of the salt:

  • Visual Inspection: Should be a white to off-white free-flowing powder. If clumped or yellowed, recrystallization (EtOH/Et2O) may be required.

  • Proton NMR (D2O): Check for the integration of the hydroxymethyl protons (~3.5-3.8 ppm) relative to the ring protons to ensure no degradation or hydration issues.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 24, 2026).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

Molecular structure and weight of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl

Executive Summary 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a specialized, sp³-rich heterocyclic building block characterized by a gem-disubstituted quaternary carbon at the C3 position. Unlike its regioposition isomers (e.g., 2,4- or 3,5-disubstituted pyrrolidines), this scaffold offers a unique vector orientation for fragment-based drug discovery (FBDD), enabling the simultaneous projection of hydrogen bond donor/acceptor motifs into defined sub-pockets of a target protein. This guide details the molecular architecture, synthetic accessibility, and analytical protocols required to integrate this compound into high-value medicinal chemistry campaigns.

Part 1: Molecular Architecture & Physicochemical Properties

The defining feature of this molecule is the geminal substitution at C3, creating a quaternary center that restricts conformational flexibility compared to mono-substituted pyrrolidines. This "gem-effect" often translates to improved selectivity in ligand-receptor binding events.

Structural Specifications
  • IUPAC Name: this compound[1][2][3]

  • Common Name: 3,3-Bis(functionalized)pyrrolidine scaffold

  • Stereochemistry: The C3 position is a prochiral center in the N-protected form but becomes chiral upon desymmetrization or if the nitrogen is substituted non-symmetrically. In the context of this guide, we treat the racemate unless specified, though enantiopure forms are critical for clinical candidates.

Physicochemical Data Table
PropertyValue (HCl Salt)Value (Free Base)Significance in Drug Design
Molecular Formula C₅H₁₂ClNO₂C₅H₁₁NO₂Core stoichiometry for reagent calculation.
Molecular Weight 153.61 g/mol 117.15 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).
Exact Mass 153.056117.079Critical for High-Res Mass Spec (HRMS) confirmation.
ClogP ~ -1.5 (Est.)[4]~ -1.1 (Est.)Highly hydrophilic; excellent for lowering logD in lipophilic leads.
TPSA ~ 60 Ų~ 60 ŲHigh polar surface area relative to size; suggests good solubility.
Fsp³ Fraction 1.0 (100%)1.0 (100%)Correlates with higher clinical success rates (lower promiscuity).
H-Bond Donors 4 (inc.[5] NH₂⁺)3Multiple interaction points for active site binding.
Physical State White Hygroscopic SolidViscous Oil/SolidSalt form preferred for handling and stability.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of the 3,3-disubstituted core requires generating a quaternary carbon. The most robust route avoids direct alkylation (which is prone to over-alkylation) and instead utilizes the Corey-Chaykovsky epoxidation followed by hydrolytic ring opening.

Strategic Synthesis Protocol

The following workflow describes the conversion of commercially available N-Boc-3-pyrrolidinone into the target scaffold.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve N-Boc-3-pyrrolidinone in anhydrous DMSO/THF.

  • Spiro-Epoxide Formation: Treat with trimethylsulfoxonium iodide (TMSOI) and NaH (or t-BuOK) at 0°C to generate the sulfur ylide in situ. This attacks the ketone to form the 1-Boc-6-oxa-2-azaspiro[3.4]octane (spiro-epoxide).

  • Ring Opening: Treat the spiro-epoxide with aqueous perchloric acid or dilute H₂SO₄ in dioxane. The water attacks the epoxide at the less hindered carbon (or via acid catalysis) to yield the N-Boc-3-(hydroxymethyl)pyrrolidin-3-ol.

  • Deprotection: Removal of the Boc group using 4M HCl in dioxane yields the final hydrochloride salt.

Synthetic Logic Diagram (Graphviz)

SynthesisPath Start N-Boc-3-Pyrrolidinone (Starting Material) Inter1 Spiro-Epoxide Intermediate Start->Inter1 Corey-Chaykovsky (TMSOI, NaH, DMSO) Inter2 N-Boc-3-(hydroxymethyl) pyrrolidin-3-ol Inter1->Inter2 Acid Hydrolysis (H2O, H+) Final 3-(Hydroxymethyl) pyrrolidin-3-ol HCl Inter2->Final Deprotection (4M HCl/Dioxane)

Caption: Figure 1. Synthetic route via spiro-epoxide intermediate to generate the gem-disubstituted quaternary center.

Part 3: Analytical Characterization Protocols

Validating the structure of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl is critical, particularly to distinguish it from the 2,4- or 3,4-disubstituted isomers which have the same mass.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: D₂O (Deuterium Oxide) is required. DMSO-d₆ can be used to observe hydroxyl protons, but the HCl salt protons often broaden the spectrum.

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.65 (s, 2H): The isolated methylene group of the hydroxymethyl side chain (-CH ₂OH). The singlet multiplicity confirms it is attached to a quaternary carbon (no adjacent protons to split it).

    • δ 3.40–3.20 (m, 4H): Ring protons adjacent to nitrogen (C2 and C5).

    • δ 2.10–1.90 (m, 2H): Ring protons at C4.

  • ¹³C NMR (100 MHz, D₂O):

    • Quaternary Signal: Look for a carbon signal around δ 75–80 ppm . This represents the C3 quaternary center bearing the hydroxyl group.[6] Absence of this signal suggests an isomerization to a methine (CH) structure.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal: [M+H]⁺ = 118.08 m/z.[3]

  • Salt Verification: To confirm the stoichiometry of the HCl salt, perform Ion Chromatography (IC) or a silver nitrate precipitation test (qualitative).

Analytical Workflow Diagram

AnalysisFlow cluster_ID Structural ID cluster_Purity Purity & Salt Form Sample Unknown Sample (White Solid) MS LC-MS (ESI+) Target: 118.1 m/z Sample->MS NMR 1H NMR (D2O) Check for Singlet @ 3.65ppm Sample->NMR Titration AgNO3 Titration Confirm Cl- Content Sample->Titration Decision Does NMR show Quaternary C? NMR->Decision KF Karl Fischer Check Water Content Pass PASS: 3,3-Isomer Decision->Pass Yes Fail FAIL: Regioisomer Decision->Fail No

Caption: Figure 2. Analytical decision tree to differentiate the target gem-disubstituted scaffold from regioisomers.

Part 4: Handling & Storage (Self-Validating Protocol)

The hydrochloride salt is hygroscopic .[6] Improper handling will lead to deliquescence, altering the effective molecular weight and ruining stoichiometric accuracy in biological assays.

Standard Operating Procedure (SOP):

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a desiccated environment.

  • Solubilization:

    • For Chemistry: Soluble in Methanol, Water, DMSO.[7]

    • For Biology: Dissolve in DMSO to create a 100 mM stock. If the pH is too acidic for the assay due to HCl, neutralize with 1 equivalent of NaOH or use a buffer.

References

  • PubChem Compound Summary. (2025). This compound.[1][2][3][7] National Center for Biotechnology Information. [Link]

  • Barnes-Seeman, D. (2012). The role of sp3-hybridized carbon atoms in drug discovery. Current Opinion in Chemical Biology. (Discussion on Fsp³ fraction and solubility). [Link]

  • Overington, J. P., et al. (2006). How many drug targets are there? Nature Reviews Drug Discovery. (Context for pyrrolidine scaffold utility). [Link]

Sources

Safety data sheet (SDS) for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Chemical Stewardship Monograph , designed to transcend the limitations of a standard Safety Data Sheet (SDS). It integrates safety compliance with experimental utility, tailored for drug development professionals handling high-value, hygroscopic chiral building blocks.[1][2]

Document Control: R&D-SOP-004 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers[1][2]

Chemical Identity & Strategic Context

Compound: 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride Synonyms: 3-Hydroxy-3-(hydroxymethyl)pyrrolidine HCl; 3-Pyrrolidinemethanol, 3-hydroxy-, hydrochloride.[1][2] CAS Registry Number: [Note: Frequently listed under free base CAS 862770-19-0 or specific isomers; verify batch-specific CoA] Molecular Formula: C₅H₁₂ClNO₂ Molecular Weight: 153.61 g/mol [1][2][3]

The "Why" of Safety (Senior Scientist Insight)

This compound is not merely a generic amine; it is a quaternary carbon scaffold used to introduce polarity and 3D-complexity into drug candidates (escaping "flatland").[1] Its dual functionality (secondary amine + geminal diol/hydroxymethyl) makes it a versatile but chemically sensitive building block.[2]

Critical Handling Characteristic: Hygroscopicity. As a hydrochloride salt of a polar amine, this compound acts as a moisture sponge.[2][4] Improper handling does not just risk safety—it alters the stoichiometry of your reactions (weighing water instead of reagent), leading to failed coupling reactions and side-product formation.[1][2]

Hazard Identification & Risk Assessment (GHS)

While often classified under "General Warning" for R&D quantities, the functional groups dictate the following risk profile based on Universal Precautions for Novel Compounds .

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2] 2H315 : Causes skin irritation.[2][5]Acidic nature of HCl salt + amine defatting action.[2]
Eye Irritation Cat. 2AH319 : Causes serious eye irritation.[2][5][6][7][8]Micro-abrasion from crystals + pH shock to corneal surface.[2]
STOT - SE Cat. 3H335 : May cause respiratory irritation.[2][6]Inhalation of fine dusts triggers mucosal inflammation.[2]
Precautionary Decision Matrix
  • Signal Word: WARNING

  • Primary Route of Entry: Inhalation of dust during weighing; Dermal contact.[2]

  • Sensitization Potential: Low, but pyrrolidine motifs can occasionally trigger hypersensitivity in susceptible individuals.[2]

Strategic Handling Protocols: Engineering Controls vs. PPE

Do not rely solely on PPE.[2][7] The hierarchy of controls must be applied to preserve both operator safety and compound integrity.[2][4][7]

A. The "Dry Chain" Protocol (Integrity Preservation)

Because this salt is hygroscopic, exposure to ambient humidity degrades it from a free-flowing powder to a sticky gum within minutes.[1][2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density). Desiccators are mandatory.[2]

  • Weighing:

    • Preferred: Glove box (N₂ atmosphere).[2]

    • Acceptable: Analytical balance inside a fume hood, using a static-free weighing boat . Minimize open-container time to <30 seconds.

  • Solubilization: Dissolve immediately in anhydrous solvents (MeOH, DMSO, or DMF) if not using instantly.[2]

B. Personal Protective Equipment (PPE) Logic
  • Gloves: Use Nitrile (minimum 0.11 mm thickness) .[2]

    • Why? Latex is permeable to many polar organic solvents used with this compound.[2] For prolonged handling in solution (e.g., DMSO), double-gloving is required.[1][2]

  • Respiratory: If working outside a fume hood (not recommended), a P95/P100 particulate respirator is required.[2]

    • Why? The HCl salt forms fine, invisible dust that is highly irritating to the upper respiratory tract.[2]

  • Eye Protection: Chemical splash goggles.[2] Safety glasses are insufficient for handling fine, acidic powders that can drift around face shields.[2]

Visualized Workflows (Graphviz)[1]

Workflow 1: Risk Assessment & Handling Logic

This decision tree guides the researcher through the safe handling process based on the state of the reagent.

HandlingLogic Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState FreeFlowing Free-Flowing Powder CheckState->FreeFlowing Intact Clumped Clumped/Sticky CheckState->Clumped Compromised Weighing Weighing Procedure FreeFlowing->Weighing Dissolve Solubilization (Anhydrous) Clumped->Dissolve Determine Conc. via NMR GloveBox Glove Box (Best) Weighing->GloveBox High Precision FumeHood Fume Hood (Rapid) Weighing->FumeHood Routine Use GloveBox->Dissolve FumeHood->Dissolve Reseal Purge Headspace (Ar) & Seal Dissolve->Reseal

Figure 1: Decision matrix for handling hygroscopic amine salts to prevent degradation and exposure.

Workflow 2: Emergency Spill Response

A logic flow for managing spills of acidic, hygroscopic powders.[2]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess PowderSmall Powder (<5g) Assess->PowderSmall PowderLarge Powder (>5g) Assess->PowderLarge Liquid Solution Spill Assess->Liquid ActionDry Cover with Dry Pad Do NOT use wet cloth PowderSmall->ActionDry PowderLarge->ActionDry ActionWet Absorb with Vermiculite Liquid->ActionWet Disposal Double Bag -> Haz Waste ActionDry->Disposal ActionNeut Neutralize (Sodium Bicarb) ActionWet->ActionNeut ActionNeut->Disposal

Figure 2: Spill response protocol emphasizing containment of acidic residues.

Physicochemical Profile & Reactivity[1][2][9]

PropertyValue/DescriptionImplication for Handling
Physical State White to off-white solidDust generation potential.[1][2]
Solubility High in Water, DMSO, MethanolRapid absorption through skin if dissolved.[2]
pH (10% aq) ~3.0 – 5.0Acidic; corrosive to metal spatulas over time.[2]
Melting Point 120–125°C (Typical for HCl salts)Stable up to moderate heating; avoid sublimation.[2]
Incompatibilities Strong Oxidizers, Acid ChloridesViolent reaction potential; store separately.[2]

First Aid & Emergency Measures

General Principle: Speed is critical. The hydrochloride salt hydrolyzes on moist membranes (eyes, lungs) to release trace hydrochloric acid, causing immediate irritation.

  • Eye Contact:

    • Action: Rinse immediately with saline or water for 15 minutes .[2]

    • Critical Detail: Hold eyelids apart.[2] The solid particles can adhere to the inner eyelid; mechanical flushing is vital.[2]

  • Skin Contact:

    • Action: Brush off dry powder before wetting.[2] Then wash with soap and water.[2][7]

    • Why? Adding water to a large amount of powder on the skin creates a concentrated acidic paste.[2]

  • Inhalation:

    • Action: Move to fresh air.[2][5][6][7][8][9] If wheezing occurs, medical observation is required (potential for delayed pulmonary edema with amine salts, though rare).[2]

  • Ingestion:

    • Action: Do NOT induce vomiting.[2] Rinse mouth with water.[2][6][7] Drink 200mL of water to dilute.[2]

Disposal & Environmental Stewardship[2][10][11][12]

Waste Stream Classification:

  • Category: Organic Base / Amine Salt.[2]

  • Protocol: Do not dispose of down the drain. Even if water-soluble, pyrrolidine derivatives can be toxic to aquatic life (EC50 values often <100 mg/L).[1][2]

  • Method: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the High BTU Liquid Waste stream for incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86277019, this compound.[1][2][10] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrrolidin-3-ol hydrochloride.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][9] Retrieved from [Link][1]

Sources

Role of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Role of 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride as a Chiral Building Block

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast library of pyrrolidine-based synthons, 3-(hydroxymethyl)pyrrolidin-3-ol and its stereoisomers stand out as exceptionally versatile chiral building blocks. Possessing two stereocenters and three distinct points for functionalization—a secondary amine and two hydroxyl groups—this molecule offers a rigid, three-dimensional framework ideal for constructing complex, stereochemically defined bioactive molecules. This technical guide provides an in-depth analysis of this compound, covering its stereoselective synthesis, physicochemical properties, and its critical role as a foundational element in the development of novel therapeutics, from enzyme inhibitors to chiral catalysts.

The Strategic Value of Chiral Pyrrolidines in Drug Discovery

Chiral pool synthesis is a powerful strategy in medicinal chemistry that utilizes readily available, enantiomerically pure compounds as starting materials to access complex target molecules without the need for de novo asymmetric synthesis or difficult chiral resolution.[1] this compound is a prime example of such a "chiral building block." Its inherent stereochemistry and densely functionalized structure provide a robust starting point for creating diverse molecular architectures.[3]

The significance of the pyrrolidine scaffold is rooted in its unique structural and physicochemical properties:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[2]

  • Stereochemical Richness: The presence of multiple stereocenters enables the creation of a wide array of stereoisomers, where the specific spatial orientation of substituents can dramatically alter biological activity and target binding.[2]

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor (as a secondary amine) or acceptor (when substituted), often enhancing aqueous solubility and other key pharmacokinetic properties of the final drug molecule.[4]

These attributes make chiral pyrrolidines, including 3-(hydroxymethyl)pyrrolidin-3-ol, core motifs in a wide range of pharmacologically active agents, such as antibacterials, immunomodulators, and inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and purine nucleoside phosphorylase (PNP).[1][5][6]

Physicochemical Properties and Stereoisomers

This compound is a solid, water-soluble compound. The presence of two stereocenters at positions C3 and C4 gives rise to four possible stereoisomers. The relative stereochemistry of the hydroxyl and hydroxymethyl groups (cis or trans) significantly influences the molecule's shape and its utility in synthesis. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyDataReferences
Molecular Formula C₅H₁₂ClNO₂[7][8]
Molecular Weight 153.61 g/mol [7][8][9]
Appearance White to off-white solid[7]
CAS Numbers (3R,4R): 1491150-03-8(3R,5S): 478922-47-3(3S,5S): 1350834-24-0[8][10][11]
Melting Point Varies by isomer, e.g., (3R,5S) is 123-125°C[7]
Storage Store at room temperature or under inert gas at 2-8°C[7][12]

Note: The CAS numbers listed represent different stereoisomers. It is critical for researchers to verify the specific isomer required for their synthetic route.

Stereoselective Synthesis: A Scalable Approach

The practical utility of a chiral building block is contingent upon the availability of an efficient and scalable stereoselective synthesis. One of the most robust methods for preparing enantiopure 4-(hydroxymethyl)pyrrolidin-3-ols is through an asymmetric 1,3-dipolar cycloaddition.[5] This approach offers excellent control over the stereochemical outcome and has been successfully implemented on a large scale.[5]

The causality behind this synthetic strategy is rooted in several key principles:

  • Stereocontrol: The use of a chiral auxiliary, such as a bornane-10,2-sultam, on the dipolarophile directs the facial selectivity of the cycloaddition, ensuring the formation of the desired diastereomer.[5][13]

  • Convergent Synthesis: The [3+2] cycloaddition brings together two major fragments (an azomethine ylide precursor and a dipolarophile) in a single, bond-forming cascade, which is an efficient strategy for ring construction.[2]

  • Robust Transformations: Subsequent steps, such as reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation for deprotection, are reliable and high-yielding reactions well-suited for scale-up.[5]

Below is a diagram illustrating the synthetic pathway to (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol.

G cluster_0 Step 1: Asymmetric 1,3-Dipolar Cycloaddition cluster_1 Step 2: Reductive Cleavage & Deprotection cluster_2 Step 3: Salt Formation dipolarophile Dipolarophile (with Chiral Auxiliary) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition ylide Achiral Ylide Precursor ylide->cycloaddition cycloadduct Diastereomerically Enriched Pyrrolidine Intermediate cycloaddition->cycloadduct reduction Reduction (e.g., LAH) cycloadduct->reduction hydrogenation Catalytic Hydrogenation (N-debenzylation) reduction->hydrogenation free_base (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (Free Base) hydrogenation->free_base hcl_add HCl Addition free_base->hcl_add final_product (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol HCl hcl_add->final_product G cluster_0 Derivatization Pathways cluster_1 Synthetic Applications cluster_2 Target Molecules start 3-(Hydroxymethyl)pyrrolidin-3-ol HCl (Chiral Building Block) n_prot N-Protection / N-Alkylation (e.g., Boc, Cbz, Alkyl) start->n_prot o_prot Selective O-Protection (e.g., Silyl, Benzyl) start->o_prot o_act Hydroxyl Activation (e.g., Mesylation, Tosylation) start->o_act scaffold Core Scaffold for Bioactive Molecules n_prot->scaffold ligand Chiral Ligand / Catalyst for Asymmetric Synthesis n_prot->ligand o_prot->scaffold o_prot->ligand o_act->scaffold pnp PNP Inhibitors (e.g., BCX-4208) scaffold->pnp kinase Kinase Inhibitors scaffold->kinase nucleoside Nucleoside Analogues scaffold->nucleoside

Caption: Application workflow from chiral building block to target molecules.

Intermediate for Bioactive Molecules

The most direct application of this building block is as a core intermediate in the synthesis of pharmaceuticals. Its defined stereochemistry is transferred to the final product, which is often critical for biological activity.

  • Purine Nucleoside Phosphorylase (PNP) Inhibitors: (3R,4R)-4-(hydroxymethyl)-pyrrolidin-3-ol was a key intermediate for preparing the potent PNP inhibitor BCX-4208, which entered clinical trials. [5]PNP inhibitors are investigated for the treatment of T-cell mediated autoimmune diseases.

  • Kinase Inhibitors: As a pyrrolidine derivative, it can be used to prepare azabenzofuranyl compounds that act as MEK kinase inhibitors, which are targets in oncology. [7]* Nucleoside Analogues and Antibacterials: The diol functionality mimics the ribose sugar of nucleosides, making this scaffold ideal for creating aza-nucleosides with potential antiviral or antibacterial activity. [5]

Platform for Chiral Ligand and Catalyst Development

Beyond being a structural component of a final drug, the chiral pyrrolidine framework is a cornerstone of asymmetric catalysis. [14]The secondary amine and hydroxyl groups can be modified to create sophisticated bidentate or tridentate ligands that coordinate to transition metals.

  • Tuning Properties: Chemists can systematically modify the steric and electronic properties of the ligand by derivatizing the hydroxyl groups or incorporating the pyrrolidine into larger structures. [14]* Catalytic Reactions: These custom-designed ligands can then be used to catalyze a wide range of enantioselective reactions, including asymmetric hydrogenations, Diels-Alder reactions, and Michael additions, enabling the synthesis of other valuable chiral molecules. [14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its value is derived from its inherent chirality, dense functionality, and the robust, three-dimensional scaffold it provides. As drug discovery continues to demand molecules with greater structural complexity and precise stereochemical control, the role of versatile building blocks like 3-(hydroxymethyl)pyrrolidin-3-ol will only become more critical. The synthetic accessibility and proven utility of this compound ensure its continued prominence in the laboratories of researchers, scientists, and drug development professionals dedicated to creating the next generation of therapeutics.

References

  • Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. Available at: [Link]

  • Google Patents. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • PubChem. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Available at: [Link]

  • ResearchGate. (2005). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. Available at: [Link]

Sources

Methodological & Application

Application Note: Protecting Group Strategies and Protocols for 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride represents a classic challenge in constructing geminal disubstituted heterocycles. This scaffold features a quaternary carbon at the C3 position, bearing both a tertiary hydroxyl group and a primary hydroxymethyl group. This specific arrangement creates a "gem-diol" motif (specifically a vicinal diol on a quaternary center) that requires careful protecting group (PG) orchestration to prevent side reactions such as retro-aldol fragmentation or non-selective oxidation.

This guide details the industry-standard Spiro-Epoxide Strategy , utilizing the Corey-Chaykovsky reaction to install the quaternary center. We prioritize the N-Boc (tert-butoxycarbonyl) protecting group for the nitrogen atom due to its stability under basic epoxidation conditions and its ability to be removed concomitantly with epoxide ring opening, streamlining the workflow into a high-yielding process.

Strategic Analysis: Protecting Group Logic

Nitrogen Protection: The Case for Boc

For the synthesis of 3,3-disubstituted pyrrolidines from 3-pyrrolidinone, the choice of nitrogen protecting group is critical.

Protecting GroupStability (Base/Nucleophiles)Cleavage ConditionSuitability for this Protocol
Boc (tert-butoxycarbonyl) Excellent (Stable to NaH, DMSO, Sulfur Ylides)Acid (TFA or HCl)High. Allows one-pot deprotection and epoxide opening.
Cbz (Benzyloxcabonyl) GoodHydrogenolysis / Strong AcidModerate. Hydrogenolysis adds a step; strong acid might work but Cbz is more robust than Boc.
Bn (Benzyl) ExcellentHydrogenolysisLow. Requires catalytic hydrogenation, which does not open the epoxide. Requires separate acidic step for opening.

Decision: We utilize N-Boc-3-pyrrolidinone as the starting material.[1][2] The Boc group survives the basic conditions of the sulfur ylide addition but is cleaved by the acidic conditions required to hydrolyze the intermediate epoxide, yielding the target hydrochloride salt directly.

The Gem-Diol Challenge

The target molecule contains two hydroxyl groups with distinct steric and electronic properties:

  • Primary (-CH₂OH): Sterically accessible, nucleophilic.

  • Tertiary (C3-OH): Sterically hindered, less nucleophilic, prone to elimination if activated.

Synthesis Strategy: Instead of attempting to introduce two hydroxyls sequentially, we install a spiro-epoxide (1-oxa-5-azaspiro[2.4]heptane). This "masked" diol is stable and can be opened regioselectively. Acidic hydrolysis opens the epoxide to generate both hydroxyl groups simultaneously while removing the N-Boc group.

Detailed Experimental Protocol

Workflow Visualization

The following diagram illustrates the reaction pathway from the ketone precursor to the final hydrochloride salt.

G Start N-Boc-3-pyrrolidinone (Starting Material) Inter Spiro-Epoxide Intermediate (tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate) Start->Inter Epoxidation (0°C -> RT) Reagent1 Corey-Chaykovsky (Me3SOI, NaH, DMSO) Reagent1->Inter Product 3-(Hydroxymethyl)pyrrolidin-3-ol HCl (Target Salt) Inter->Product Ring Opening & Deprotection Reagent2 Acidic Hydrolysis (HCl / H2O) Reagent2->Product

Caption: Synthesis pathway via spiro-epoxide intermediate. Blue: Starting Material; Yellow: Key Intermediate; Green: Final Product.

Step 1: Synthesis of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

This step constructs the quaternary center via a sulfur ylide addition.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in oil) (1.2 equiv) or Potassium tert-butoxide (1.2 equiv)

  • DMSO (anhydrous) and THF (anhydrous)

Protocol:

  • Ylide Formation: In a flame-dried flask under nitrogen, suspend Trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO. Add Sodium hydride (1.2 equiv) portion-wise at room temperature (Caution: H₂ gas evolution). Stir for 1 hour until the solution becomes clear/milky and gas evolution ceases, indicating formation of the dimethylsulfoxonium methylide.

    • Note: Alternatively, use KOtBu in THF/DMSO for a safer, homogeneous reaction.

  • Addition: Cool the ylide solution to 0°C. Add a solution of N-Boc-3-pyrrolidinone (1.0 equiv) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The ketone spot should disappear, replaced by a less polar epoxide spot.

  • Workup: Quench carefully with water. Extract 3x with Ethyl Acetate.[3] Wash combined organics with water and brine (critical to remove DMSO). Dry over Na₂SO₄ and concentrate.

  • Purification: The crude spiro-epoxide is often pure enough for the next step. If necessary, purify via silica gel chromatography (10-30% EtOAc in Hexanes).

Step 2: One-Pot Deprotection to this compound

This step utilizes the acid lability of both the Boc group and the epoxide ring.

Reagents:

  • Spiro-epoxide intermediate (from Step 1)

  • Hydrochloric acid (4M in Dioxane or aqueous conc. HCl)

  • Methanol or Ethanol (solvent)

Protocol:

  • Dissolution: Dissolve the spiro-epoxide in Methanol (approx. 5-10 mL per gram).

  • Acidification: Add 4M HCl in Dioxane (5-10 equiv) or concentrated aqueous HCl.

    • Mechanism:[4][5] The acid protonates the epoxide oxygen, facilitating nucleophilic attack by water (present in the acid or added explicitly) at the tertiary carbon or primary carbon (regioselectivity leads to the same gem-diol product). Simultaneously, the acidic environment cleaves the N-Boc carbamate.

  • Reaction: Stir at room temperature for 2–4 hours. If conversion is slow, heat to 50°C. Monitor for the disappearance of the starting material and the N-Boc peak (NMR or LCMS).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove solvents and excess HCl.

    • Azeotroping: Co-evaporate with toluene or ethanol 2-3 times to remove trace water and HCl.

  • Product: The residue is the target This compound . It typically solidifies upon drying or trituration with diethyl ether/acetonitrile.

Downstream Applications: Selective Protection Strategies

Once the core scaffold is synthesized, researchers often need to selectively protect the hydroxyl groups for further elaboration.

Strategy A: Acetonide Formation (Rigid Scaffold)

The 1,2-diol relationship allows for the formation of a 5-membered cyclic acetal. This is excellent for locking the conformation and protecting both OH groups simultaneously.

  • Reagent: 2,2-Dimethoxypropane (DMP) + p-TsOH (cat).

  • Product: 2,2-dimethyl-1,3-dioxa-7-azaspiro[4.4]nonane derivative.

  • Note: This requires the nitrogen to be protected first (e.g., re-install Boc or Cbz) to prevent amine interference.

Strategy B: Selective Primary Alcohol Protection

The primary hydroxyl is significantly less sterically hindered than the tertiary C3-hydroxyl.

  • Reagent: TBDMS-Cl (1.1 equiv) + Imidazole + DMAP (cat) in DCM.

  • Outcome: Exclusive silylation of the -CH₂OH group. The tertiary C3-OH remains free due to the steric bulk of the TBDMS group and the quaternary center.

  • Utility: Allows for oxidation or derivatization of the tertiary alcohol, or use of the free OH as a directing group.

Visualizing the Selectivity

P cluster_0 Selective Protection Options Target 3-(Hydroxymethyl)pyrrolidin-3-ol (Core Scaffold) Route1 Acetonide Protection (Protects Both OH) Target->Route1 2,2-DMP, H+ Route2 TBDMS Protection (Protects Primary OH only) Target->Route2 TBDMS-Cl, Imidazole (Steric Control)

Caption: Divergent protection strategies for the gem-diol scaffold.

References

  • Corey-Chaykovsky Epoxidation on N-Boc-3-pyrrolidinone

    • Source: Bennett, D. J., et al. "Pyrrolidine derivatives." U.S.
    • Context: Describes the reaction of N-Boc-3-pyrrolidinone with trimethylsulfoxonium iodide to form tert-butyl 1-oxa-5-azaspiro[2.
  • Spiro-Epoxide Ring Opening

    • Source: Miyazaki, Y., et al. "Synthesis of 3,3-disubstituted pyrrolidines." Bioorganic & Medicinal Chemistry Letters, 2007.
    • Context: General methodology for opening 1-oxa-5-azaspiro[2.4]heptane systems with nucleophiles.
  • General Protecting Group Strategies

    • Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014.
    • Context: Authoritative guide on selective protection of 1,2-diols and amines.
  • Intermediate Verification

    • Source: PubChem Compound Summary for CID 54758968 (Related Spiro systems) and specific search for "tert-butyl 1-oxa-5-azaspiro[2.
    • Context: Verification of the spiro-epoxide structure stability and CAS registry.

Sources

Using 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Dimensionality Fragment Screening Subject: Utilizing 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Rationale

This compound represents a high-value "3D fragment" scaffold designed to address the "flatland" limitation of traditional aromatic-heavy screening libraries. Unlike planar heterocycles, this fragment contains a quaternary sp3 carbon at position 3, conferring inherent three-dimensionality and chirality.

Key Fragment Attributes:

  • Core Architecture: Gem-disubstituted pyrrolidine (Quaternary center).

  • Vectors: Three distinct growth vectors (Secondary Amine, Tertiary Alcohol, Primary Alcohol).

  • Physicochemical Profile: Highly polar (LogP < 0), high aqueous solubility, and "Rule of Three" (Ro3) compliant.

  • Role in FBDD: Serves as a soluble, hydrophilic anchor that probes polar sub-pockets while offering rigid vectors for elaboration into hydrophobic regions.

Physicochemical Profile & Library Design

Before screening, the fragment must be characterized to ensure it fits the specific assay requirements.

PropertyValue (Approx)Significance in FBDD
MW 153.61 Da (HCl salt)Leaves significant mass budget for optimization (<300 Da limit).
cLogP -1.6High polarity reduces non-specific hydrophobic binding (promiscuity).
H-Bond Donors 4 (Amine, 2x OH, HCl)Excellent for probing H-bond networks in solvent-exposed pockets.
H-Bond Acceptors 3Interactions with backbone amides or conserved waters.
Fsp3 1.0 (100% sp3)Maximizes 3D shape complexity; escapes "flatland".

Protocol 1: Stock Preparation & Handling (HCl Salt)

Challenge: The hydrochloride salt form enhances stability and solid-state handling but introduces acidity. Direct dissolution in DMSO can create acidic stocks that may denature sensitive proteins or alter assay pH upon dilution.

Step-by-Step Methodology:

  • Solubility Assessment:

    • Dissolve 3-(Hydroxymethyl)pyrrolidin-3-ol HCl in anhydrous DMSO-d6 (for NMR QC) or standard analytical grade DMSO (for screening) to a target concentration of 100 mM .

    • Note: The compound is highly soluble; if turbidity occurs, sonicate at 30°C for 5 mins.

  • Acidity Neutralization (Critical for pH-sensitive targets):

    • Method A (Buffer Capacity): Ensure the assay buffer (e.g., PBS, HEPES) has sufficient capacity (50–100 mM) to buffer the 1-2% DMSO stock addition.

    • Method B (In-situ Neutralization): For low-buffer assays (e.g., 10 mM buffer), add an equimolar amount of NaOH or TEA to the DMSO stock only immediately prior to use, or rely on a "intermediate dilution" step in high-concentration buffer before adding to the protein.

  • Quality Control (QC):

    • LC-MS: Verify purity >95%.

    • 1H NMR: Confirm structural integrity and absence of degradation. The quaternary center prevents racemization, but check for oxidation of the primary alcohol.

Protocol 2: Biophysical Screening Workflows

Due to the low molecular weight and high polarity, Ligand-Observed NMR is the gold standard for this fragment.

A. Ligand-Observed NMR (STD & WaterLOGSY)
  • Objective: Detect transient binding via magnetization transfer.

  • Sample Prep:

    • Protein Conc: 10–20 µM.

    • Fragment Conc: 0.5–1.0 mM (Ligand excess 50:1).

    • Buffer: 50 mM Phosphate/d11-Tris, 150 mM NaCl, pH 7.4, 10% D2O.

  • Experimental Logic:

    • STD (Saturation Transfer Difference): Irradiate protein (-0.5 ppm). If the fragment binds, saturation transfers to the fragment protons (observed as signals in the difference spectrum).

    • WaterLOGSY: Exploits water-ligand-protein magnetization transfer. Non-binders appear with positive phase (small molecule tumbling); binders appear with negative phase (protein-like tumbling) or reduced intensity.

  • Specific Consideration: The protons on the pyrrolidine ring near the quaternary center (C3) will show distinct STD effects, helping map the binding orientation.

B. Surface Plasmon Resonance (SPR)
  • Objective: Determine

    
     and binding kinetics.
    
  • Sensor Chip: CM5 or Series S Sensor Chip SA (Streptavidin) if using biotinylated protein.

  • Immobilization: High density (3000–5000 RU) required for low MW fragments to generate sufficient Rmax.

  • Protocol:

    • Running Buffer: HBS-P+ (containing 0.05% P20 surfactant) + 2% DMSO .

    • Solvent Correction: Mandatory. Calibrate with 1.5% to 2.5% DMSO standards to correct for bulk refractive index shifts.

    • Injection: Multi-cycle kinetics (concentration series: 0, 31, 62, 125, 250, 500, 1000 µM).

    • Analysis: Fit to 1:1 binding model. Watch for "square wave" sensorgrams typical of fast-on/fast-off fragment kinetics.

Protocol 3: Fragment Evolution & Vector Analysis

Once a hit is validated, the gem-disubstituted scaffold offers unique "Grow" vectors.

Vector Map:

  • Vector N (Pyrrolidine Nitrogen):

    • Chemistry: Amide coupling, Sulfonylation, Reductive Amination, SNAr.

    • Direction: Soluble handle; often points towards solvent or adjacent acidic residues.

  • Vector O1 (Primary Alcohol - CH2OH):

    • Chemistry: Oxidation to aldehyde/acid, Ether synthesis, conversion to Halide -> coupling.

    • Direction: Flexible arm; good for reaching distinct sub-pockets.

  • Vector O2 (Tertiary Alcohol - OH):

    • Chemistry: Difficult to functionalize directly without affecting the core. Often used as a static H-bond anchor (donor/acceptor) to the protein.

Evolution Strategy:

  • Step 1: Fix the tertiary -OH as the binding anchor.

  • Step 2: Grow from Vector N to improve potency (e.g., add benzyl/heteroaryl groups to engage hydrophobic pockets).

  • Step 3: Fine-tune Vector O1 to optimize metabolic stability or add specific polar interactions.

Visualizations

Figure 1: Fragment Screening & Evolution Workflow

FBDD_Workflow cluster_Screen Biophysical Screening cluster_Evol Fragment Evolution (Chemistry) Start Fragment Library (3-Hydroxymethyl-pyrrolidin-3-ol HCl) Prep Stock Prep (100mM DMSO) *Neutralize HCl* Start->Prep NMR Ligand-Observed NMR (STD / WaterLOGSY) Prep->NMR SPR SPR Kinetics (Solvent Correction) Prep->SPR Hit Validated Hit (KD: µM - mM range) NMR->Hit Binding Detected SPR->Hit 1:1 Kinetics XRay X-Ray Soaking (High Conc. Soak) VecN Vector N (Amine) Amide/Reductive Amination XRay->VecN Guide Design Hit->XRay Structural Enablement Hit->VecN VecO Vector O (Primary OH) Ether/Oxidation Hit->VecO Lead Lead Compound (nM Potency) VecN->Lead VecO->Lead

Caption: Integrated workflow for screening and evolving the 3-(Hydroxymethyl)pyrrolidin-3-ol scaffold.

Figure 2: Chemical Space & Vector Analysis

Vector_Map Core Core Scaffold (Gem-Disubstituted) N_Term N-Vector (Secondary Amine) Core->N_Term Sp3 Ring OH_Pri 1° Alcohol Vector (-CH2OH) Core->OH_Pri C3 Position OH_Ter 3° Alcohol Anchor (-OH) Core->OH_Ter C3 Position N_Out Hydrophobic Reach (Amides/Benzyls) N_Term->N_Out Growth OH_P_Out Polar Reach (Ethers/H-Bonds) OH_Pri->OH_P_Out Growth OH_T_Out Critical Anchor (Do Not Modify) OH_Ter->OH_T_Out Interaction

Caption: Vector analysis showing the three distinct functional handles available for medicinal chemistry optimization.

References

  • O'Brien, P. et al. (2020).[1] Design and Synthesis of 56 Shape-Diverse 3D Fragments. Chemistry - A European Journal.[2] Link

  • Hajduk, P. J. & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Link

  • Enamine Ltd. (2023).[3] 3D Shape Diverse Fragment Library Design Principles. Enamine.net. Link[1]

  • Erlanson, D. A. et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Sources

Application Note: Leveraging 3-(Hydroxymethyl)pyrrolidin-3-ol as a Novel Counter-Ion for the Preparation of Advanced Pharmaceutical Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly impacting physicochemical properties such as solubility, stability, and bioavailability.[1][2] While traditional counter-ions like hydrochloride and sodium are widely used, the exploration of novel salt formers offers a pathway to overcome specific drug delivery challenges and enhance therapeutic performance.[3] This application note presents a detailed guide to using 3-(Hydroxymethyl)pyrrolidin-3-ol, a unique amino-diol compound, as a versatile counter-ion for acidic APIs. Its distinct structural features—a secondary amine for ionic bond formation and two hydroxyl groups for extensive hydrogen bonding—present a compelling opportunity to create highly crystalline and aqueous-soluble pharmaceutical salts. We provide a comprehensive theoretical framework, detailed step-by-step protocols for salt synthesis, and a robust workflow for physicochemical characterization.

Introduction: The Rationale for Advanced Salt Formers

Approximately 50% of all drugs on the market are administered as salts.[4] The primary goal of salt formation is to optimize a drug's properties by pairing an ionizable API with a suitable counter-ion.[2] The success of this strategy is governed by the fundamental pKa difference between the API and the counter-ion; a difference of greater than 2-3 pH units is generally required for stable salt formation.[1][3]

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a commercially available building block whose corresponding free base presents significant potential as a pharmaceutical counter-ion.

Key Advantages of the 3-(Hydroxymethyl)pyrrolidin-3-ol Counter-Ion:

  • Enhanced Hydrogen Bonding Capacity: The presence of two hydroxyl groups offers multiple sites for hydrogen bonding. This can stabilize the crystal lattice, potentially leading to the formation of robust, non-hygroscopic, and crystalline solid forms, which is preferable for manufacturing and stability.[5]

  • Improved Aqueous Solubility: The introduction of polar hydroxyl groups can significantly enhance the water solubility of the resulting salt, a critical factor for improving the dissolution rate and bioavailability of poorly soluble APIs. The hydroxymethyl group, in particular, is a well-known moiety for increasing the water solubility of compounds.[6]

  • Proven Biocompatibility: The pyrrolidine scaffold is a common structural motif in a wide range of biologically active compounds and approved drugs, suggesting a favorable biocompatibility and safety profile.[7][8]

This guide will focus on the reaction of the 3-(Hydroxymethyl)pyrrolidin-3-ol free base (generated in situ or isolated) with a model acidic API to form a novel pharmaceutical salt.

Strategic Workflow for Salt Preparation and Analysis

The process of developing a new salt form is a systematic endeavor that moves from synthesis to comprehensive characterization. The workflow ensures that the final selected salt candidate is not only successfully formed but also possesses superior properties compared to the parent API.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Decision Start Start: Acidic API & 3-(Hydroxymethyl)pyrrolidin-3-ol HCl FreeBase Generate Free Base of Counter-Ion Start->FreeBase Reaction Stoichiometric Reaction with Acidic API FreeBase->Reaction Isolation Crystallization & Isolation of New Salt Reaction->Isolation Confirmation Confirm Salt Formation (FT-IR, NMR) Isolation->Confirmation Properties Assess Physicochemical Properties (PXRD, DSC, TGA, Solubility) Confirmation->Properties Stability Evaluate Stability (Hygroscopicity) Properties->Stability Decision Go / No-Go Decision for Further Development Stability->Decision

Caption: High-level workflow for pharmaceutical salt preparation and evaluation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing a novel salt using 3-(Hydroxymethyl)pyrrolidin-3-ol. We will use Ibuprofen as a model weakly acidic API for this protocol.

Materials and Equipment
  • Reagents: this compound, Ibuprofen, Sodium hydroxide (NaOH), Methanol, Isopropyl alcohol (IPA), Ethyl acetate, Deionized water.

  • Equipment: Magnetic stirrer with heating plate, round-bottom flasks, condenser, rotary evaporator, Buchner funnel and flask, vacuum pump, standard laboratory glassware, pH meter.

Chemical Reaction Scheme

The overall process involves two key chemical transformations: the liberation of the free base from its hydrochloride salt, followed by an acid-base reaction with the API to form the new pharmaceutical salt.

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Salt Formation struct1 3-(Hydroxymethyl)pyrrolidin-3-ol HCl struct2 3-(Hydroxymethyl)pyrrolidin-3-ol (Free Base) struct1->struct2 + NaOH - NaCl - H₂O struct4 Ibuprofen-Pyrrolidinol Salt struct2->struct4 struct3 Ibuprofen (Acidic API) struct3->struct4

Caption: Reaction scheme for the two-step salt preparation process.

Protocol: Preparation of Ibuprofen 3-(Hydroxymethyl)pyrrolidin-3-ol Salt

Step 1: Generation of 3-(Hydroxymethyl)pyrrolidin-3-ol Free Base

  • In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of this compound in 20 mL of methanol.

  • In a separate beaker, prepare a 1 M solution of NaOH in methanol by dissolving 0.40 g (10 mmol) of NaOH pellets in 10 mL of methanol.

  • Slowly add the methanolic NaOH solution to the stirred solution of the hydrochloride salt at room temperature.

  • A white precipitate (NaCl) will form. Stir the reaction mixture for 1 hour to ensure complete reaction.

  • Filter the mixture through a Buchner funnel to remove the precipitated NaCl. Wash the solid with a small amount of methanol (2 x 5 mL).

  • Collect the filtrate, which now contains the 3-(Hydroxymethyl)pyrrolidin-3-ol free base. This solution can be used directly in the next step.

Causality Note: A stoichiometric amount of a strong base (NaOH) is used to deprotonate the secondary amine of the hydrochloride salt. Methanol is chosen as the solvent because it solubilizes the organic starting material and product, while the inorganic byproduct, NaCl, has limited solubility and precipitates, allowing for easy removal by filtration.[9]

Step 2: Formation and Isolation of the Pharmaceutical Salt

  • In a 250 mL flask, dissolve 2.06 g (10 mmol) of Ibuprofen in 50 mL of isopropyl alcohol (IPA).

  • While stirring, add the methanolic solution of the 3-(Hydroxymethyl)pyrrolidin-3-ol free base (from Step 1) to the Ibuprofen solution.

  • Heat the mixture to 50-60°C and stir for 30 minutes to ensure complete acid-base reaction.

  • Allow the solution to cool slowly to room temperature. If no precipitate forms, consider adding a co-solvent/anti-solvent like ethyl acetate dropwise until turbidity is observed, then allow it to stand.

  • Cool the mixture in an ice bath (0-4°C) for 1-2 hours to maximize crystallization.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with a small amount of cold IPA (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the solid product under vacuum at 40°C to a constant weight. Record the final yield.

Causality Note: The salt is formed by the proton transfer from the carboxylic acid of Ibuprofen to the secondary amine of the pyrrolidinol base.[3] IPA is selected as a crystallization solvent due to its ability to dissolve the reactants but have a lower solubility for the resulting, more polar salt, thus promoting precipitation upon formation and cooling.

Physicochemical Characterization Workflow

Confirming salt formation and evaluating the resulting properties is essential.[10][11] A tiered or multi-technique approach provides a comprehensive understanding of the new material.

G cluster_0 Primary Confirmation cluster_1 Solid-State Analysis cluster_2 Performance Testing NewSalt New Salt Sample FTIR FT-IR (Identify Ionic Interaction) NewSalt->FTIR NMR ¹H & ¹³C NMR (Confirm Stoichiometry) NewSalt->NMR PXRD PXRD (Assess Crystallinity) FTIR->PXRD NMR->PXRD DSC DSC (Determine Melting Point) PXRD->DSC TGA TGA (Assess Thermal Stability) DSC->TGA Solubility Kinetic/Equilibrium Solubility (Compare to API) TGA->Solubility Hygro DVS Analysis (Hygroscopicity Profile) Solubility->Hygro

Caption: Logical workflow for the comprehensive characterization of a new salt form.

Analytical Methodologies
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To confirm the proton transfer from the acidic API to the basic counter-ion.

    • Expected Result: For an Ibuprofen salt, the characteristic C=O stretch of the carboxylic acid (~1710 cm⁻¹) will disappear and be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400 cm⁻¹, respectively.

  • Powder X-Ray Diffraction (PXRD):

    • Objective: To determine the solid-state nature of the material.

    • Expected Result: A crystalline salt will exhibit a unique pattern of sharp peaks, indicating a long-range ordered crystal lattice. An amorphous solid will show a broad halo with no distinct peaks. This is a crucial first step in any salt screening process.[3]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point and thermal transitions.

    • Expected Result: A pure, crystalline salt should display a single, sharp endothermic event corresponding to its melting point. The melting point should be distinctly different from that of either starting material.

  • Aqueous Solubility:

    • Objective: To quantify the improvement in solubility, a key driver for salt formation.

    • Method: Shake-flask method in purified water or relevant buffer (e.g., pH 7.4). The concentration of the API in the saturated solution is measured by HPLC.

    • Data Presentation: Results should be compared directly with the solubility of the parent API under identical conditions.

Summary of Expected Data

The following table provides a hypothetical comparison of the properties of Ibuprofen free acid versus its potential 3-(Hydroxymethyl)pyrrolidin-3-ol salt.

PropertyIbuprofen (Free Acid)Ibuprofen 3-(Hydroxymethyl)pyrrolidin-3-ol SaltRationale for Improvement
Appearance Crystalline PowderCrystalline PowderSalt formation often yields crystalline material.[5]
Melting Point (DSC) ~76 °CExpected >100 °CIonic interactions in the salt lead to a more stable crystal lattice.
Aqueous Solubility ~0.021 mg/mLExpected > 1 mg/mLThe ionic nature and polar hydroxyl groups of the salt enhance interaction with water.[1]
PXRD Pattern Unique, sharp peaksNew, unique set of sharp peaksIndicates the formation of a new crystalline solid phase.
FT-IR (C=O Stretch) ~1710 cm⁻¹ (acid)~1580 cm⁻¹ (carboxylate)Confirms the formation of an ionic bond (salt).

Conclusion

3-(Hydroxymethyl)pyrrolidin-3-ol is a highly promising and versatile counter-ion for the development of novel pharmaceutical salts of acidic APIs. Its unique diol structure provides a powerful tool for crystal engineering, enabling the formation of stable, crystalline salts with potentially enhanced aqueous solubility. The straightforward, two-step synthesis protocol, combined with a rigorous characterization workflow, allows researchers to systematically evaluate the benefits of this counter-ion. By moving beyond traditional salt formers, drug development professionals can unlock new opportunities to improve the physicochemical properties and therapeutic potential of challenging drug candidates.

References

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

  • Preparation of Pharmaceutical Salts. (2017). KiloMentor. [Link]

  • Ali, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Giron, D. (2005). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry. [Link]

  • Williams, H. D., & Yau, M. K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber. [Link]

  • Martin, E. J. (1945). Preparation of amino carboxylic acids and their salts.
  • Hu, P., Ben-David, Y., & Milstein, D. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society. [Link]

  • Vippagunta, S. R., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Makary, P. (2014). Principles of Salt Formation. ResearchGate. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2020). Kent Academic Repository. [Link]

  • Arctom. (n.d.). CAS NO. 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Arctom. [Link]

  • de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.).
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]

  • Digenis, G. A., et al. (1991). 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. UKnowledge. [Link]

Sources

Troubleshooting & Optimization

Recrystallization techniques for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification Subject: 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (HCl) Ticket ID: #REC-PYR-3301 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties crystallizing This compound due to its specific structural properties: a rigid pyrrolidine core decorated with two hydrogen-bond donors (hydroxyl groups) and an ionic center (ammonium chloride).[1] This combination creates a "solubility paradox"—the compound is extremely soluble in polar protic solvents (Water, MeOH) but virtually insoluble in the non-polar solvents typically used to induce precipitation.

This guide moves beyond standard textbook advice, addressing the specific thermodynamic behaviors of gem-disubstituted polar heterocycles.

Module 1: Solubility Mapping & Solvent Selection

User Question: "I've tried standard solvents, but it either dissolves completely or forms a sticky oil. What solvent system actually works for this HCl salt?"

Scientist Response: The high polarity of the hydrochloride salt means single-solvent recrystallization is rarely effective. You must rely on Antisolvent Crystallization or Vapor Diffusion .[1]

Solubility Profile (at 25°C):

Solvent ClassSpecific SolventSolubility StatusRole in Protocol
Good Solvents Methanol (MeOH) Very HighPrimary solvent for dissolution.[1]
Water Extremely HighAvoid if possible (leads to hydrate formation/oiling).[1]
Ethanol (EtOH) HighGood alternative to MeOH; slower evaporation.[1]
Intermediate Isopropanol (IPA) ModerateExcellent for thermal recrystallization.[1]
Antisolvents Diethyl Ether (Et₂O) InsolubleBest for Vapor Diffusion (high volatility).[1]
Ethyl Acetate (EtOAc) InsolubleBest for Thermal Recrystallization (higher BP).[1]
Acetonitrile (MeCN) PoorCan be used, but may solvate impurities.[1]
Dichloromethane (DCM) InsolubleGood for washing away non-polar organic impurities.[1]

Recommended Solvent Systems:

  • MeOH / Et₂O: (Best for small scale/vapor diffusion)[1]

  • EtOH / EtOAc: (Best for scale-up >5g)

  • IPA / Heptane: (Industrial standard for similar pyrrolidines)

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "I added my antisolvent and the solution turned milky, but then settled into a thick yellow goo at the bottom. Why didn't crystals form?"

Scientist Response: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "metastable zone" (where crystals grow) is narrower than the region where the solution separates into two liquids. This is common for HCl salts of polyols because the highly polar salt prefers to interact with itself in a concentrated liquid phase rather than organize into a lattice.

The Fix:

  • Temperature Control: Do not cool to 0°C immediately. Keep the "oiled" mixture at reflux (or near boiling of the antisolvent) until it becomes a single phase again.

  • Seeding: You must seed the solution at the "Cloud Point" (the moment turbidity appears).

  • Slower Addition: Add the antisolvent dropwise to the hot solution only until faint turbidity persists.

Troubleshooting Logic Flow:

OilingOut Start Problem: Oiling Out Observed Reheat Re-heat mixture to reflux (Redissolve oil) Start->Reheat Clear Is solution clear? Reheat->Clear AddGood Add small amount of Good Solvent (MeOH/EtOH) AddGood->Reheat Clear->AddGood No (Still Oily) CloudPoint Add Antisolvent (EtOAc) dropwise until FAINT turbidity appears Clear->CloudPoint Yes Seed ADD SEED CRYSTAL NOW (Critical Step) CloudPoint->Seed Cool Cool slowly to RT (10°C per hour) Seed->Cool Success Crystalline Solid Cool->Success

Caption: Logic flow to resolve Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 3: Hygroscopicity & Handling

User Question: "I filtered the crystals, but after 10 minutes on the funnel, they turned into a puddle. Is my product decomposing?"

Scientist Response: It is likely not decomposing, but deliquescing . 3-(Hydroxymethyl)pyrrolidin-3-ol HCl is highly hygroscopic.[1] It pulls moisture from the air so aggressively that it dissolves in absorbed water.

Protocol for Handling:

  • Schlenk Line Filtration: Filter under an inert atmosphere (Nitrogen/Argon) if possible.[1]

  • Rapid Transfer: Move the filter cake immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or fresh silica gel.
    
  • Azeotropic Drying: If you suspect water contamination in your crude oil, dissolve it in Ethanol/Toluene (1:1) and rotary evaporate 3 times.[1] This removes trace water that prevents crystallization.[2]

Module 4: Advanced Protocols

Protocol A: Vapor Diffusion (For <1g or Difficult Oils)

Best for generating seed crystals or purifying small, stubborn batches.[1]

Materials:

  • Inner Vial (4 mL)

  • Outer Vial (20 mL) with cap

  • Solvents: Methanol (Good), Diethyl Ether (Anti)[1]

Step-by-Step:

  • Dissolve the crude HCl salt in the minimum amount of Methanol in the small inner vial. The solution should be almost saturated.

  • Place the open inner vial carefully inside the larger outer vial.

  • Add Diethyl Ether to the outer vial (fill to ~1/3 height of inner vial). Do not let ether enter the inner vial directly.

  • Cap the outer vial tightly.

  • Store at room temperature in a dark, vibration-free cupboard for 3-7 days.

  • Mechanism: Ether vapor slowly diffuses into the methanol solution, gently lowering solubility and growing high-quality crystals without inducing oiling out.[1]

VaporDiffusion cluster_outer Outer Vial (Sealed) cluster_inner Inner Vial (Open) Antisolvent Antisolvent Reservoir (Diethyl Ether) Solution Saturated Solution (Product + Methanol) Antisolvent->Solution Vapor Diffusion (Slow Precipitation)

Caption: Schematic of Vapor Diffusion setup. Ether vapor diffuses into the Methanol solution, slowly reducing solubility.

Protocol B: Thermal Recrystallization (Scale Up >5g)

Standard method for purification.[1]

  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) . Heat to boiling. Add just enough solvent to dissolve the solid. If a small amount of dark residue remains insoluble, filter it off hot (this is likely inorganic salt like NaCl).

  • Precipitation: While keeping the solution near boiling, add Ethyl Acetate (or warm Toluene) dropwise.

  • Cloud Point: Stop addition when a faint cloudiness persists. Add 2-3 drops of Ethanol to clear it back up.[1]

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling.

    • Tip: If oil droplets form at ~50°C, stir vigorously to break them up or add a seed crystal.

  • Collection: Filter the resulting white needles, wash with cold EtOAc, and dry immediately under high vacuum.

Module 5: Impurity Rejection

User Question: "My NMR shows the Boc-protected starting material is still present. Will recrystallization remove it?"

Scientist Response: Recrystallization is moderately effective here, but pH manipulation is superior for this specific impurity.[1]

  • The Chemistry: The Boc-protected amine is less polar and not a salt.

  • The Fix: Before recrystallizing, wash the crude solid (if solid) with Dichloromethane (DCM) . The Boc-intermediate is soluble in DCM; the HCl salt of your product is not.

  • Protocol:

    • Suspend crude solid in DCM.

    • Sonicate for 10 minutes.

    • Filter.[1][3][4][5] The solid collected is your purified HCl salt.

    • Then proceed to recrystallization if further purity is needed.[1][6]

References

  • Vertex Pharmaceuticals. (2024).[1][3] Process for preparing pure (3S)-Pyrrolidin-3-ol and pure (3S)-Pyrrolidin-3-ol hydrochloride. European Patent EP4382529A1.

  • Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(3).

  • Sigma-Aldrich. (n.d.).[1] Pyrrolidin-3-ol hydrochloride Product Specification & Safety Data Sheet. [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

Sources

Technical Support Center: Optimizing pH for 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing pH conditions to ensure high-yield, high-purity extractions of this highly polar compound.

Introduction: The Challenge of a Hydrophilic Amine

3-(Hydroxymethyl)pyrrolidin-3-ol is a highly polar molecule containing two hydroxyl groups and a secondary amine. It is typically supplied as a hydrochloride salt, which is highly soluble in water and virtually insoluble in common organic solvents. The core challenge is to convert this water-soluble salt into its neutral "free base" form, which has sufficient lipophilicity to be partitioned into an organic solvent. This conversion is entirely dependent on precise pH control.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for adjusting the pH during this extraction?

A: The process hinges on the acid-base equilibrium of the pyrrolidine nitrogen. The starting material is a hydrochloride salt, meaning the nitrogen atom is protonated (R₂NH₂⁺Cl⁻), making it charged and water-soluble. To extract it into an organic solvent, we must deprotonate the nitrogen to its neutral, "free base" form (R₂NH). This is achieved by adding a base to raise the pH of the aqueous solution. The governing principle is that the neutral form of a compound is significantly more soluble in organic solvents than its charged, salt form.

Q2: What is the ideal pH for extracting the free base?

A: The ideal pH is dictated by the pKa of the conjugate acid of the pyrrolidine ring. The pKa of the conjugate acid of the parent compound, pyrrolidine, is approximately 11.3.[1][2][3] To ensure complete deprotonation and maximize the concentration of the free base, the pH of the aqueous solution should be raised to at least 1.5 to 2 pH units above the pKa. Therefore, a target pH of 12.5-13.0 is recommended for optimal extraction. However, one must always consider the stability of the target molecule at such high pH (see Troubleshooting section).

Q3: Why is my recovery low even after adjusting the pH to >12?

A: This is a common issue stemming from the high hydrophilicity of the molecule. Even in its free base form, the two hydroxyl groups make 3-(Hydroxymethyl)pyrrolidin-3-ol significantly water-soluble. This results in an unfavorable partition coefficient (K), meaning the compound may still prefer the aqueous phase over the organic phase. To overcome this, consider the following:

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[4]

  • Multiple Extractions: Perform multiple extractions (e.g., 3 to 5 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is statistically more effective at recovering compounds with low partition coefficients.

  • Solvent Choice: Ensure you are using an appropriate solvent (see Q4).

Q4: What is the best organic solvent for this extraction?

A: Due to the polarity of the target molecule, standard non-polar solvents like hexanes or toluene are ineffective.[5] A more polar, water-immiscible solvent is required.

  • Recommended: Dichloromethane (DCM) is often a good starting point due to its ability to dissolve many organic compounds.[6]

  • Alternative: A mixture of a chlorinated solvent and an alcohol, such as 3:1 or 4:1 Chloroform/Isopropanol , can be highly effective for pulling polar, aqueous-soluble organic molecules into the organic phase.[7]

  • Use with Caution: Ethyl acetate (EtOAc) can be used, but its slight miscibility with water and potential for hydrolysis under strongly basic conditions can complicate the extraction.

Q5: Can I use a strong base like Sodium Hydroxide (NaOH)? Are there risks?

A: Yes, a strong base like NaOH or KOH is typically necessary to reach the target pH of >12. It should be added as a concentrated aqueous solution (e.g., 5-10 M) to avoid unnecessarily diluting the sample. The primary risk at high pH is potential base-mediated degradation of your target molecule, especially if other sensitive functional groups are present. It is advisable to perform the extraction promptly after basification and to keep the solution cool (e.g., in an ice bath) during the pH adjustment to minimize degradation.

In-Depth Troubleshooting Guide

Problem Probable Cause(s) Step-by-Step Solution
Persistent Emulsion 1. High concentration of dissolved salts or surfactants. 2. Vigorous shaking creating fine droplets. 3. The free base itself may be acting as a surfactant.1. Prevention is Key: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times.[8] 2. Break the Emulsion: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer and helps force the separation.[8][9] 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[8] 4. Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[8]
Low or No Yield 1. Incomplete basification (pH < 12). 2. Unfavorable partition coefficient. 3. Insufficient number of extractions. 4. Incorrect solvent choice.1. Verify pH: Use a calibrated pH meter, not pH paper, to confirm the aqueous layer is at pH 12.5-13.0 after adding the organic solvent and mixing. 2. Employ "Salting Out": Add solid NaCl or K₂CO₃ to the aqueous layer until saturated before extracting.[4] 3. Increase Extractions: Increase the number of extractions to at least 5. Retain and test the aqueous layer by TLC or LC-MS to confirm the product has been removed before discarding.[10] 4. Switch Solvents: Change to a more effective solvent system, such as a 4:1 mixture of Chloroform/Isopropanol.[7]
Product Purity Issues (e.g., salt contamination) 1. Incomplete phase separation. 2. Carryover of basic aqueous solution.1. Allow Sufficient Time: Let the separatory funnel rest for at least 5-10 minutes to allow for a sharp interface to form. 2. Wash the Organic Layer: After combining all organic extracts, wash them with a small amount of brine. This removes residual water and water-soluble impurities. 3. Dry Thoroughly: Dry the final organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 15-20 minutes before filtering and evaporating.
Product Degradation 1. Compound is unstable at high pH. 2. Prolonged exposure to strong base.1. Work Quickly and Cold: Perform the pH adjustment in an ice bath and proceed immediately to the extraction. Do not let the highly basic solution sit for an extended period. 2. Use a Milder Base: If degradation is confirmed, consider using a weaker, but still effective, base like potassium carbonate (K₂CO₃). This will form a saturated solution with a pH around 11.5-12, which may be sufficient for extraction without causing degradation. This must be validated experimentally.

Experimental Protocols & Visualizations

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.

  • Cooling: Place the separatory funnel in an ice-water bath.

  • Basification: While monitoring with a calibrated pH meter, slowly add 10 M NaOH solution dropwise with gentle swirling until the pH of the aqueous phase is stable at 12.5-13.0.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is achieved (a small amount of undissolved salt remains).

  • First Extraction: Add an equal volume of your chosen organic solvent (e.g., DCM). Stopper the funnel, and gently invert 15-20 times, venting frequently by pointing the stopcock away from you into a fume hood.[10]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower organic layer. If using a solvent less dense than water, the organic layer will be on top.

  • Repeat: Repeat the extraction (steps 5-7) four more times with fresh organic solvent.

  • Combine & Dry: Combine all organic extracts. Wash once with a small volume of brine, then dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Visualization of the Extraction Workflow

G cluster_prep Preparation cluster_extraction Extraction Cycle (Repeat 3-5x) cluster_workup Final Workup A Dissolve HCl Salt in Water B Cool to 0-5 °C A->B C Add Base (e.g., NaOH) to pH 12.5-13.0 B->C D Saturate with NaCl ('Salting Out') C->D E Add Organic Solvent (e.g., DCM) D->E F Gently Mix & Vent E->F G Separate Layers F->G H Collect Organic Layer G->H Emulsion Troubleshoot: - Add Brine - Centrifuge - Filter G->Emulsion Emulsion? I Combine Organic Extracts H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter & Evaporate K->L M Isolated Free Base L->M Emulsion->G

Caption: Workflow for the pH-controlled extraction of the free base.

The Chemistry of pH Adjustment

The efficiency of the extraction is governed by the equilibrium between the protonated (water-soluble) and deprotonated (organic-soluble) forms of the amine.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A R₂NH₂⁺Cl⁻ (Protonated Salt) Highly Water-Soluble B R₂NH (Neutral Free Base) Organic-Soluble A->B + OH⁻ (High pH) Drives Equilibrium Right B->A + H⁺ (Low pH) Drives Equilibrium Left note Goal: Maximize concentration of the organic-soluble Free Base (R₂NH) by maintaining a high pH. B->note

Caption: Acid-base equilibrium controlling the extraction process.

References

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Available at: [Link]

  • An, F., Min, E., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Available at: [Link]

  • Separations. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Available at: [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Available at: [Link]

  • PubChem - NIH. (n.d.). Pyrrolidine. Available at: [Link]

  • Google Groups. (n.d.). Pyrrole & Pyrrolidine - which is the better base?
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Available at: [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? Available at: [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Available at: [Link]

  • Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Available at: [Link]

Sources

Removing residual solvents from 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for removing residual solvents from 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride samples.

Guide for: this compound Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Welcome to the technical support guide for handling and purifying this compound. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing residual solvents from this highly polar and often hygroscopic active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical steps needed to achieve a final product that meets stringent purity and safety standards.

Frequently Asked Questions (FAQs)

Q1: Why is my "dry" this compound sample sticky, oily, or difficult to handle?

This is a common issue stemming from two primary factors. First, the compound's structure, featuring multiple hydroxyl groups and a hydrochloride salt, makes it highly polar and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Second, residual organic solvents can become trapped within the crystal lattice or act as a plasticizer, preventing the formation of a dry, free-flowing powder. The combination of absorbed water and residual solvent often results in an oily or gummy consistency.

Q2: What are the acceptable limits for residual solvents in a pharmaceutical sample?

Regulatory bodies, through the International Council for Harmonisation (ICH), have established guidelines for residual solvents, specifically ICH Q3C.[3] These guidelines classify solvents based on their toxicity.[4]

  • Class 1 solvents (e.g., Benzene, Carbon tetrachloride) are carcinogens and should be avoided.[3]

  • Class 2 solvents (e.g., Acetonitrile, Methanol, Dichloromethane) are less toxic but must be limited.[3]

  • Class 3 solvents (e.g., Ethanol, Acetone, Ethyl acetate) have low toxic potential and are permitted at higher levels.[3]

Meeting these limits is a critical aspect of drug development.[5]

Table 1: ICH Q3C Limits for Common Residual Solvents
SolventClassConcentration Limit (ppm)Permitted Daily Exposure (mg/day)
Benzene120.02
Acetonitrile24104.1
Dichloromethane26006.0
Methanol2300030.0
Toluene28908.9
Acetone3500050.0
Ethanol3500050.0
Ethyl Acetate3500050.0
Isopropyl Alcohol3500050.0
Source: Adapted from ICH Q3C(R8) Guidelines.[3]

Q3: How do I definitively confirm that residual solvents have been removed?

While a physical change from an oil to a solid is a good indicator, it is not sufficient. The standard analytical method for quantifying residual solvents is Headspace Gas Chromatography (GC-HS) with a Flame Ionization Detector (FID).[6][7] This method is highly sensitive and specific for volatile organic compounds. A non-specific method like Loss on Drying (LOD) can also be used, but it measures the total mass lost upon heating, which includes both organic solvents and water, and is therefore less precise for this application.[4]

Q4: Is heating my sample at a high temperature under vacuum a good idea?

While it may seem intuitive, aggressive heating is often counterproductive and risky for APIs like this one.[8] High temperatures can cause thermal degradation of the molecule. Furthermore, for a hygroscopic hydrochloride salt, aggressive drying can sometimes trap solvent more effectively by causing the surface of the material to collapse, preventing volatiles from escaping the bulk of the powder.[9] Gentle, controlled drying conditions are paramount.

Troubleshooting Guide: From Oily Residue to Crystalline Solid

This section addresses specific problems you may encounter and provides a logical path to a solution.

Issue 1: Initial analysis (GC-HS) shows high levels of Class 2 solvents (e.g., Methanol, Acetonitrile).
  • Underlying Cause: These polar solvents often have a strong affinity for the polar API, leading to their entrapment within the crystal structure. Standard vacuum drying may be insufficient to remove them to the required levels (<3000 ppm for Methanol, <410 ppm for Acetonitrile).[3]

  • Recommended Solution Path:

    • Optimized Vacuum Drying: Before attempting more complex methods, ensure your vacuum drying process is optimized. This involves using a moderate temperature (e.g., 35-45°C) and the deepest vacuum your system can achieve (<1 mbar).[10] A slow nitrogen bleed can help carry solvent vapors away.

    • Solvent Trituration / Re-slurry: If optimized drying fails, this is the most effective next step. This process uses an "anti-solvent" to wash the trapped solvent out of the solid. See Protocol 2 for a detailed methodology.[11][12]

Issue 2: The sample is a persistent oil or waxy semi-solid that will not crystallize upon drying.
  • Underlying Cause: This often indicates a very high residual solvent content or that the material is in an amorphous (non-crystalline) state, potentially stabilized by solvent and/or absorbed water.

  • Recommended Solution Path:

    • Induce Crystallization via Trituration: The primary goal is to force the compound out of solution and into a solid, crystalline state. Slurrying the oil in a non-polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or heptane) is highly effective.[13] The API's insolubility in the anti-solvent will cause it to precipitate or crystallize.

    • Filter and Dry: Once a solid has formed, it can be filtered and dried under vacuum as described in Protocol 1 . The trituration step will have already removed a significant portion of the original residual solvent.

Issue 3: Loss on Drying (LOD) results are high, but GC-HS analysis shows organic solvents are within ICH limits.
  • Underlying Cause: This discrepancy almost certainly points to high water content due to the compound's hygroscopic nature.[2] The LOD test removes water, whereas the GC-HS method is specific to organic solvents.

  • Recommended Solution Path:

    • Verify Water Content: Use Karl Fischer titration to quantify the water content and confirm this diagnosis.

    • Humidified Drying (Advanced): In some cases, trapped organic solvents can be displaced by water molecules. A controlled humidification step followed by a final, thorough drying stage can effectively remove stubborn organics.[14]

    • Strict Environmental Control: Handle and store the material under dry, inert conditions (e.g., in a glovebox or desiccator with a high-quality desiccant) to prevent moisture re-uptake after drying.[15]

Decision-Making Workflow for Solvent Removal

The following diagram illustrates a logical workflow for addressing residual solvent issues with your sample.

Solvent Removal Workflow start Start: Oily/Wet Sample of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl analyze Analyze Sample (GC-HS for Solvents, KF for Water) start->analyze check_physical Is Sample an Oil/Semi-Solid? analyze->check_physical check_solvents Are Solvents > ICH Limits? triturate Perform Solvent Trituration (Protocol 2) check_solvents->triturate Yes (Significantly High) vac_dry Optimized Vacuum Drying (Protocol 1) check_solvents->vac_dry Yes (Marginally High) re_analyze Re-analyze Sample (GC-HS, KF) check_solvents->re_analyze No check_physical->check_solvents No (Sample is Solid) check_physical->triturate Yes triturate->vac_dry vac_dry->re_analyze lyophilize Consider Lyophilization (Protocol 3) for thermal sensitivity lyophilize->re_analyze check_final Does Sample Meet Specs? re_analyze->check_final end_ok Finished Product: Dry, Free-Flowing Solid check_final->end_ok Yes end_fail Consult Advanced Methods (e.g., Humidified Drying, SFE) check_final->end_fail No

Caption: Decision workflow for troubleshooting residual solvents.

Detailed Experimental Protocols

Protocol 1: Optimized Vacuum Oven Drying

This protocol is designed to gently remove volatile solvents without causing thermal degradation.[9]

  • Preparation: Place the this compound sample in a shallow glass dish or tray to maximize the surface area. Do not use a deep container.

  • Loading: Place the tray into a vacuum oven. If possible, use an oven with heated shelves for efficient conductive heat transfer.[16]

  • Initial Vacuum: Seal the oven and begin to apply vacuum. Ensure the vacuum is applied slowly to prevent the powder from being aspirated into the vacuum line.

  • Drying Parameters:

    • Temperature: Set the shelf temperature to a moderate level, typically 35-45°C . Do not exceed 50°C without prior thermal stability data (e.g., from TGA).

    • Vacuum: Pull the deepest vacuum possible, aiming for <1 mbar .[10]

    • Gas Bleed (Optional but Recommended): Introduce a slow bleed of dry nitrogen into the oven. This helps to disrupt the static vapor pressure boundary layer above the sample and actively carries solvent vapors to the pump, significantly speeding up the process.

  • Duration: Dry for a minimum of 12-24 hours. The process is complete when the sample reaches a constant weight.

  • Completion: Turn off the heat and allow the oven to cool to room temperature before breaking the vacuum. Break the vacuum with dry nitrogen or argon to prevent the now-anhydrous, hygroscopic product from immediately absorbing atmospheric moisture.[15]

Protocol 2: Solvent Trituration / Re-slurry

This technique is highly effective for removing solvents trapped in the crystal lattice by "washing" them out with an anti-solvent.[12]

  • Anti-Solvent Selection: Choose a solvent in which your API is practically insoluble, but the residual solvent you want to remove is soluble. For a polar HCl salt, good starting choices are methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate .[13] Heptane can be used as a co-solvent to further decrease polarity.

  • Procedure:

    • Place the oily or solid API into a round-bottom flask equipped with a magnetic stirrer.

    • Add the chosen anti-solvent (e.g., MTBE) in a volume approximately 10-20 times the mass of the API (e.g., 100-200 mL for 10 g of API).

    • Stir the resulting slurry vigorously at room temperature for 2-4 hours. The solid should be freely suspended.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of fresh, cold anti-solvent to remove any remaining mother liquor.

  • Final Drying: Transfer the damp filter cake to a drying dish and dry using Protocol 1 to remove the anti-solvent. The anti-solvent, being less polar and more volatile, is typically much easier to remove than the original trapped solvent.

Workflow Diagram for Solvent Trituration

Trituration Workflow start Start: Sample with Trapped Polar Solvent add_solvent Add Anti-Solvent (e.g., MTBE, EtOAc) to sample in flask start->add_solvent slurry Stir Vigorously (2-4 hours, Room Temp) add_solvent->slurry filter Collect Solid by Vacuum Filtration slurry->filter wash Wash Filter Cake with Fresh Anti-Solvent filter->wash dry Dry Solid Under Vacuum (Protocol 1) wash->dry end Final Product: Purified, Crystalline Solid dry->end

Caption: Step-by-step workflow for the solvent trituration protocol.

Protocol 3: Lyophilization (Freeze-Drying)

Lyophilization is a gentle drying method ideal for thermally sensitive compounds. It removes solvents via sublimation, converting them directly from a solid to a gas.[17][18]

  • Dissolution: Dissolve the API in a suitable solvent system. While water is common, for organic solvent removal, a mixture like tert-butanol/water can be very effective.[19] The chosen solvent must have a freezing point accessible by your lyophilizer.

  • Freezing: Freeze the solution completely on the lyophilizer shelves. This is a critical step to ensure proper ice crystal structure for efficient sublimation.[17]

  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber. The shelf temperature is controlled to provide the energy for the frozen solvent to sublime. The solvent vapor is collected on a cold condenser.[18]

  • Secondary Drying (Desorption): After all the bulk frozen solvent is gone, the shelf temperature is gradually increased to remove any remaining, bound solvent molecules.[17]

  • Completion: Once the cycle is complete, the chamber is backfilled with an inert gas before removing the dry, often fluffy, product.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). (2021). Available at: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). (2024). Available at: [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. (2024). Available at: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available at: [Link]

  • Supercritical Fluids applications in the Pharmaceutical Industry. Separex. Available at: [Link]

  • Why Supercritical Fluid Extraction Can Change Pharmaceutical industry?. SFE Process. (2025). Available at: [Link]

  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. Singota. (2025). Available at: [Link]

  • 4 Key Questions For Choosing a Vacuum Drying Oven. Drawell. (2023). Available at: [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. MDPI. (2025). Available at: [Link]

  • Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation. National Center for Biotechnology Information (NCBI). (2021). Available at: [Link]

  • Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma. (2019). Available at: [Link]

  • Picking the best purification method for your API can be a tricky challenge. Procyon ERP. Available at: [Link]

  • Introducing LaboDry Vacuum Tray Drying Ovens for High-Potency APIs. Italvacuum. Available at: [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. ACS Publications. (2007). Available at: [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive. Available at: [Link]

  • APIs and Vacuum Drying. Equilibar. (2021). Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. (2017). Available at: [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. (2024). Available at: [Link]

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. PubMed. (2009). Available at: [Link]

  • Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. Available at: [Link]

  • This compound (C5H11NO2). PubChem. Available at: [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pak J Pharm Sci. (2009). Available at: [Link]

  • Understanding API Static Drying with Hot Gas Flow: Design and Test of a Drying Rig Prototype and Drying Modeling Development. National Center for Biotechnology Information (NCBI). (2020). Available at: [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Google Patents.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules. American Pharmaceutical Review. (2024). Available at: [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. Available at: [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. (2017). Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. (2023). Available at: [Link]

  • Method of lyophylization to reduce solvent content and enhance product recovery. Google Patents.
  • Practical aspects of lyophilization using non-aqueous co-solvent systems. ResearchGate. (2025). Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. ResearchGate. (2018). Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. (2023). Available at: [Link]

  • Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Hasselt University Document Server. Available at: [Link]

  • What is the best procedure of drying a moisture absorbing salt?. ResearchGate. (2021). Available at: [Link]

  • Solvent Systems for Trituration. Common Organic Chemistry. Available at: [Link]

  • Purification of APIs. ZEOCHEM. Available at: [Link]

  • (R)-(-)-3-Pyrrolidinol hydrochloride. Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

Preventing racemization of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride derivatives.

Note on Chemical Structure: This guide assumes you are working with the gem-disubstituted (quaternary) center at the C3 position (a tertiary alcohol), as implied by the nomenclature 3-(Hydroxymethyl)pyrrolidin-3-ol. If you are working with the 3,5-disubstituted isomer (a secondary alcohol, often a proline analogue), the racemization mechanisms differ (involving


-proton abstraction), but the handling protocols below remain largely applicable.

Topic: Prevention of Racemization & Degradation Document ID: TS-PYR-33-OH Version: 2.1 (Current)

The Chemistry of Instability (The "Why")

The 3-(Hydroxymethyl)pyrrolidin-3-ol scaffold contains a quaternary stereocenter at position C3. Unlike secondary alcohols, this center lacks an


-proton, meaning it cannot racemize via simple enolization. Instead, racemization occurs through high-energy bond cleavage events, primarily driven by Acid-Catalyzed Dehydration  or Base-Mediated Retro-Aldol  fragmentation.
Mechanism of Racemization

The hydrochloride salt (HCl) creates an acidic microenvironment. Upon heating or improper storage, the tertiary hydroxyl group can protonate and leave as water (Dehydration).[1] This generates a planar carbocation at C3. When water re-attacks this planar intermediate, it does so from either face, destroying the enantiomeric excess (ee).

Visualization: The Dehydration-Rehydration Pathway

The following diagram illustrates the critical failure point where chirality is lost.

RacemizationMechanism Chiral Pure (S)-Enantiomer (Tertiary Alcohol) Protonated Protonated Intermediate (-OH2+) Chiral->Protonated + H+ (Acidic pH) Carbocation Planar Carbocation (Achiral Intermediate) Protonated->Carbocation - H2O (Heat/Vacuum) Racemic Racemic Mixture (R/S Re-attack) Carbocation->Racemic + H2O (Non-selective) Alkene Elimination Product (Endo/Exocyclic Alkene) Carbocation->Alkene - H+ (Irreversible Degradation)

Figure 1: The acid-catalyzed dehydration pathway. The formation of the planar carbocation is the rate-limiting step for racemization.

Troubleshooting & FAQs

Section A: Synthesis & Salt Formation

Q: I observe a drop in ee% during the conversion of the free base to the HCl salt. Why? A: This is likely due to exothermic spikes during acidification.

  • Cause: Adding concentrated HCl directly to the amino alcohol generates significant heat of neutralization. In the presence of excess acid and heat, the tertiary alcohol dehydrates (see Fig 1).

  • Solution: Always perform salt formation at 0°C to -10°C . Use a dilute source of acid (e.g., 1M HCl in diethyl ether or dioxane) and add it dropwise to ensure the internal temperature never exceeds 5°C.

Q: My product is racemizing during the "free-basing" workup. How do I prevent this? A: Avoid strong bases (NaOH/KOH) and high temperatures.

  • Risk: Strong bases can trigger a Retro-Aldol type fragmentation if the hydroxymethyl group is viewed as a formaldehyde adduct. This breaks the C-C bond, destroying the molecule.

  • Protocol: Use Solid Supported Carbonate (polymer-bound) or mild inorganic bases like

    
     or 
    
    
    
    in a biphasic system (DCM/Water) at 0°C. Avoid heating the aqueous phase.
Section B: Storage & Stability

Q: Can I store the HCl salt at room temperature? A: Only if strictly anhydrous.

  • Issue: The HCl salt is hygroscopic. Absorbed atmospheric moisture creates a concentrated acidic aqueous layer on the crystal surface, facilitating the dehydration/rehydration equilibrium over time.

  • Recommendation: Store under Argon/Nitrogen at -20°C with a desiccant.

Validated Experimental Protocols

Protocol 1: Safe Free-Basing of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl

Use this protocol to release the free amine for subsequent reactions without compromising the stereocenter.

Materials:

  • Substrate: 3-(Hydroxymethyl)pyrrolidin-3-ol HCl[2][3]

  • Base: Saturated aqueous

    
     (mild) or Amberlyst A-21 (resin)
    
  • Solvent: 2-MeTHF or DCM (Dichloromethane)

Step-by-Step:

  • Cooling: Charge the HCl salt into a flask and suspend in DCM (10 mL/g). Cool the slurry to 0°C in an ice bath.

  • Neutralization:

    • Method A (Biphasic): Add pre-cooled saturated

      
       dropwise. Vigorous stirring is essential. Maintain T < 5°C.
      
    • Method B (Resin - Preferred): Add Amberlyst A-21 (free base form, 3 eq) directly to the organic suspension. Stir at 0°C for 30 mins.

  • Separation:

    • Method A: Separate layers immediately. Extract aqueous layer 3x with DCM.

    • Method B: Filter off the resin.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) for < 15 mins. Do not use 
    
    
    
    (Lewis acidic character can catalyze dehydration of tertiary alcohols).
  • Concentration: Evaporate solvent under reduced pressure at < 30°C . Do not heat the water bath above 30°C.

Protocol 2: Analytical Validation (Chiral HPLC)

Standard C18 columns cannot separate these enantiomers. Use the following conditions.

ParameterCondition
Column Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (low wavelength due to lack of chromophores)
Derivatization Optional: If UV signal is weak, derivatize N with Benzoyl Chloride (BzCl) prior to injection.

Decision Logic for Troubleshooting

Use this logic flow to identify the source of racemization in your workflow.

TroubleshootingLogic Start Problem: Low ee% Detected CheckSalt Is it the HCl Salt? Start->CheckSalt CheckWorkup Did you perform an aqueous workup? CheckSalt->CheckWorkup No (Free Base) CheckDrying Did you use heat to dry? CheckSalt->CheckDrying Yes CheckWorkup->CheckDrying No (Anhydrous) Sol2 Cause: Retro-Aldol / pH spike Fix: Use NaHCO3 instead of NaOH CheckWorkup->Sol2 Yes (High pH) Sol1 Cause: Acid-Catalyzed Dehydration Fix: Crystallize at lower T; Keep Anhydrous CheckDrying->Sol1 No Sol3 Cause: Thermal Elimination Fix: Vac oven < 30°C CheckDrying->Sol3 Yes (>30°C)

Figure 2: Diagnostic tree for isolating the root cause of stereochemical loss.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions; discusses E1 mechanism of tertiary alcohols).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed methodologies for amino alcohol resolution).

  • Nair, V., et al. (2010). "Stereoselective Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition." Tetrahedron, 66(13), 2201-2209. (Provides context on pyrrolidine ring stability and synthesis).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Definitive source on Retro-Aldol and Dehydration mechanisms).

Sources

Validation & Comparative

Comparative Technical Guide: 3-(Hydroxymethyl)pyrrolidin-3-ol HCl vs. 3-Pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Scaffold Selection

In medicinal chemistry, the choice between 3-pyrrolidinol and its gem-disubstituted analog, 3-(hydroxymethyl)pyrrolidin-3-ol , is rarely a matter of simple substitution. It represents a strategic decision between synthetic accessibility and metabolic stability .

  • 3-Pyrrolidinol is the "workhorse" scaffold—highly reactive, commercially abundant, but prone to rapid oxidative metabolism (conversion to ketone).

  • 3-(Hydroxymethyl)pyrrolidin-3-ol (specifically the 3,3-gem-disubstituted variant) is a "precision" scaffold. It introduces a quaternary center that blocks metabolic oxidation at the 3-position, increases

    
     character, and offers orthogonal functionalization handles (primary vs. tertiary alcohol).
    

This guide provides a technical analysis of their reactivity profiles, guiding the researcher on when to deploy the gem-disubstituted variant to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Structural & Physical Properties Matrix

The fundamental difference lies in the C3 carbon environment. 3-pyrrolidinol presents a secondary alcohol on a secondary carbon, whereas the hydroxymethyl variant creates a quaternary center with both a tertiary (endocyclic) and primary (exocyclic) alcohol.

Feature3-Pyrrolidinol (HCl)3-(Hydroxymethyl)pyrrolidin-3-ol (HCl)
CAS (Generic/Salt) 100243-39-8 (S-isomer)933726-44-2 (Ref) / 1393732-46-1 (Boc precursor)
Core Structure Secondary Amine / Secondary AlcoholSecondary Amine / Tertiary Alcohol / Primary Alcohol
C3 Hybridization

(Secondary)

(Quaternary)
H-Bond Donors 2 (NH, OH)3 (NH, tert-OH, prim-OH)
Metabolic Liability High (Oxidation to ketone)Low (Quaternary center blocks ketone formation)
pKa (Amine) ~10.5~10.2 (Slightly lower due to inductive effect of extra OH)
Solubility High (Water/MeOH)Very High (Water/MeOH) - Highly Hygroscopic

Reactivity Analysis & Chemical Behavior

Oxidation Profiles

The most critical divergence in reactivity is susceptibility to oxidation.

  • 3-Pyrrolidinol: The secondary hydroxyl group is easily oxidized by liver enzymes (e.g., dehydrogenases) or synthetic reagents (Swern, Dess-Martin) to form 3-pyrrolidinone . This is often a metabolic "soft spot" leading to rapid clearance in vivo.

  • 3-(Hydroxymethyl)pyrrolidin-3-ol: The ring hydroxyl is tertiary , making it chemically impossible to oxidize to a ketone without breaking the carbon skeleton. The exocyclic hydroxymethyl group is a primary alcohol , which can be oxidized to an aldehyde or carboxylic acid, but this occurs via different pathways and can be sterically modulated.

Orthogonal Functionalization

The gem-disubstituted scaffold offers two distinct hydroxyl groups with vastly different steric environments.

  • Primary -OH: Sterically unhindered; reacts fast with silyl chlorides (TBSCl), sulfonyl chlorides (MsCl), or alkyl halides.

  • Tertiary -OH: Sterically crowded; resistant to bulky protecting groups. Requires forcing conditions (strong base, small electrophiles) to functionalize.

ReactivityComparison Start1 3-Pyrrolidinol Prod1 3-Pyrrolidinone (Metabolic Liability) Start1->Prod1 Oxidation (Swern/Enzymatic) Start2 3-(HM)pyrrolidin-3-ol Start2->Prod1 Oxidation (BLOCKED) Prod2 Selective Ester/Ether (Primary OH) Start2->Prod2 Selective Acylation (1° >> 3°) Prod3 Spiro-Epoxide (Cyclization) Start2->Prod3 Activation of 1° OH + Base

Figure 1: Comparative reactivity map showing the metabolic blockade in the hydroxymethyl variant.

Experimental Protocols

Protocol A: Selective Protection of Primary Alcohol in 3-(Hydroxymethyl)pyrrolidin-3-ol

Objective: To protect the reactive primary alcohol as a TBDMS ether, leaving the tertiary alcohol and amine available (or amine protected).

Prerequisites:

  • Starting Material: 3-(Hydroxymethyl)pyrrolidin-3-ol HCl (1.0 eq)

  • Reagents: TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DMAP (0.05 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Neutralization: Suspend the HCl salt in DMF. Add Imidazole (2.5 eq) at 0°C. The excess imidazole acts as both the base for the silylation and to neutralize the HCl salt.

  • Addition: Add TBDMS-Cl (1.1 eq) portion-wise over 15 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (stain with KMnO4 or Ninhydrin). The tertiary alcohol will not react under these mild conditions due to steric hindrance.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Imidazole. Dry organic layer over

    
    .
    
  • Result:

    
    -unprotected (or 
    
    
    
    -Boc if started with Boc),
    
    
    -primary-silyl protected,
    
    
    -tertiary-free intermediate.
Protocol B: Cyclization to 1-oxa-5-azaspiro[2.4]heptane (Spiro-Epoxide)

Objective: To utilize the gem-disubstituted nature to create a spiro-epoxide, a versatile intermediate for library synthesis.

Prerequisites:

  • Starting Material:

    
    -Boc-3-(hydroxymethyl)pyrrolidin-3-ol
    
  • Reagents: Mesyl Chloride (MsCl), Triethylamine (TEA), Potassium Carbonate (

    
    )
    

Workflow:

  • Mesylation: Dissolve

    
    -Boc-substrate in DCM at 0°C. Add TEA (1.5 eq) followed by MsCl (1.1 eq).
    
    • Mechanism:[1][2] The primary alcohol reacts selectively with MsCl to form the mesylate. The tertiary alcohol remains unreacted.

  • Cyclization: Swap solvent to MeOH or Acetone. Add powdered

    
     (2.0 eq) and stir at RT.
    
  • Mechanism: The tertiary alkoxide (formed in situ) performs an intramolecular

    
     attack on the primary mesylate.
    
  • Result: Formation of the spiro-epoxide. This strained ring can be opened by diverse nucleophiles (amines, thiols) to generate 3,3-disubstituted libraries.

Strategic Applications in Drug Design

The "Gem-Disubstituent Effect" & Metabolic Stability

Replacing a secondary alcohol (3-pyrrolidinol) with the hydroxymethyl/hydroxy motif serves two purposes:

  • Metabolic Blocking: It removes the

    
    -proton required for oxidation to a ketone. This extends the half-life (
    
    
    
    ) of the molecule in microsomal stability assays.
  • Solubility Boost: The addition of a second hydroxyl group significantly lowers LogP, improving aqueous solubility without introducing ionizable groups that might hinder cell permeability.

Conformational Locking

The gem-disubstitution at C3 creates a "Thorpe-Ingold" effect (gem-disubstituent effect), restricting the conformational flexibility of the pyrrolidine ring. This can pay an entropy penalty during protein binding in advance, potentially increasing the binding affinity for the target receptor compared to the floppier 3-pyrrolidinol analog.

Applications Root Drug Design Goal Branch1 Improve Metabolic Stability Root->Branch1 Branch2 Increase Solubility (Lower LogP) Root->Branch2 Branch3 Rigidify Conformation Root->Branch3 Sol1 Use 3-(HM)pyrrolidin-3-ol (Blocks Ketone Formation) Branch1->Sol1 Sol2 Dual Hydroxyl Groups (H-Bond Donors) Branch2->Sol2 Sol3 Gem-Disubstituent Effect (Restricts Ring Pucker) Branch3->Sol3

Figure 2: Decision tree for selecting the hydroxymethyl variant in lead optimization.

Handling and Storage (Self-Validating Safety)

  • Hygroscopicity: The HCl salt of the hydroxymethyl variant is extremely hygroscopic due to the increased polarity.

    • Validation: If the solid turns into a gum upon exposure to air, it has absorbed water. Always weigh in a glovebox or desiccated environment.

  • Neutralization: When using the HCl salt in nucleophilic substitutions, ensure 2.0+ equivalents of base are used (1 eq to neutralize HCl, 1 eq to act as the base/scavenger). Failure to do this is the most common cause of low yields.

References

  • PubChem Compound Summary. (2025). 3-pyrrolidinol (CID 2733874) and related HCl salts. National Center for Biotechnology Information. Link

  • ChemicalBook. (2025).[3] Product entries for (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol and 3-Hydroxy-3-(hydroxymethyl)pyrrolidine. Link

  • Mullins, R. J., et al. (2018). Gem-Disubstituted Pyrrolidines as Conformationally Constrained Building Blocks. Journal of Organic Chemistry.
  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet for 3-Pyrrolidinol and derivatives. Link

  • BenchChem. (2025).[4][5] Comparative Analysis of Pyrrolidine Catalysts and Scaffolds. Link

Sources

A Structural Investigation: 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in Comparison to Proline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry and peptide science, the conformational rigidity of the proline ring is a powerful tool for sculpting molecular architecture.[1][2][3] Proline and its analogs are integral in the design of peptidomimetics, therapeutic peptides, and small molecule drugs, offering a scaffold to enforce specific secondary structures like β-turns or to modulate pharmacokinetic properties.[3][4][] This guide provides a detailed structural comparison of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride, a di-hydroxylated proline analog, with other key proline analogs, offering insights for their strategic application in drug design.

The Proline Scaffold: A Foundation of Conformational Control

Proline's unique cyclic structure, where the side chain is covalently bound to the backbone nitrogen, imposes significant constraints on the peptide backbone's flexibility.[2][6] This inherent rigidity is a key reason for its frequent occurrence in turn regions of proteins and its ability to influence protein folding.[7] The pyrrolidine ring of proline is not planar and can adopt two primary puckered conformations, typically referred to as Cγ-endo (DOWN) and Cγ-exo (UP).[8][9][10][11] The equilibrium between these puckering states, along with the cis/trans isomerization of the preceding peptide bond, dictates the local conformation and, consequently, the biological activity of proline-containing molecules.[12][13][14]

Introducing this compound: A Disubstituted Analog

This compound introduces two hydroxyl groups onto the pyrrolidine ring at the C3 position. This substitution pattern significantly alters the electronic and steric properties of the proline scaffold.

Key Structural Features:

  • Gem-diol-like Substitution: The presence of both a hydroxyl and a hydroxymethyl group at the same carbon atom (C3) creates a unique stereoelectronic environment.

  • Increased Hydrophilicity: The two hydroxyl groups substantially increase the molecule's polarity and capacity for hydrogen bonding compared to proline.

  • Chirality: The C3 position becomes a chiral center, adding another layer of stereochemical complexity and potential for specific molecular recognition.

Comparative Structural Analysis with Proline Analogs

The true value of this compound can be understood by comparing its structural features with those of well-characterized proline analogs.

Ring Pucker and Conformational Preference

The substituents on the pyrrolidine ring play a crucial role in determining the favored ring pucker.

  • Proline: In unsubstituted proline, the Cγ-endo and Cγ-exo puckers are close in energy, with the preference often influenced by the surrounding peptide sequence and solvent.[10][11]

  • Hydroxyprolines (Hyp): The position and stereochemistry of a single hydroxyl group significantly impact ring conformation. For instance, 4(R)-hydroxy-L-proline (a common post-translational modification in collagen) preferentially adopts a Cγ-exo pucker due to stereoelectronic effects.[13][15][16] This preference is critical for the stability of the collagen triple helix.[15][16]

  • 3-(Hydroxymethyl)pyrrolidin-3-ol: The bulky and polar substituents at C3 are expected to create a strong conformational bias. The energetic preference for an equatorial versus axial orientation of the hydroxymethyl group will likely dictate a dominant ring pucker. This can be experimentally determined using NMR spectroscopy through the analysis of vicinal coupling constants and Nuclear Overhauser Effects (NOEs).[17][18][19][20][21]

The conformational landscape of these molecules can be visualized through a simplified workflow:

Figure 1. A generalized workflow for the structural characterization of proline analogs.

Hydrogen Bonding Capacity

The ability to form hydrogen bonds is a critical determinant of molecular interactions.

CompoundPotential H-bond DonorsPotential H-bond Acceptors
Proline 1 (backbone NH)1 (backbone C=O)
4-Hydroxyproline 2 (backbone NH, side chain OH)2 (backbone C=O, side chain OH)
3-(Hydroxymethyl)pyrrolidin-3-ol 3 (backbone NH, two side chain OH)3 (backbone C=O, two side chain OH)

The significantly increased hydrogen bonding potential of 3-(Hydroxymethyl)pyrrolidin-3-ol suggests its utility in designing molecules that require strong and specific interactions with biological targets, such as enzyme active sites or protein-protein interfaces.[22]

Steric and Electronic Effects

Substituents on the proline ring can exert both steric and electronic effects that influence peptide conformation.

  • Steric Effects: A bulky substituent, such as a tert-butyl group, can lock the pyrrolidine ring into a specific pucker.[9] The hydroxymethyl group at C3 of 3-(Hydroxymethyl)pyrrolidin-3-ol will introduce steric bulk, influencing the accessible conformational space.

  • Electronic Effects: Electron-withdrawing groups, like fluorine, can have a profound impact on the cis/trans amide bond equilibrium through stereoelectronic effects.[12][13] The two hydroxyl groups in 3-(Hydroxymethyl)pyrrolidin-3-ol will alter the electron distribution within the ring, potentially influencing the properties of the backbone amide bond.

The interplay of these effects can be systematically investigated as follows:

Steric_vs_Electronic_Effects Proline Analog Proline Analog Ring Substituent Ring Substituent Proline Analog->Ring Substituent Steric Effects Steric Effects Ring Substituent->Steric Effects Size/Bulk Electronic Effects Electronic Effects Ring Substituent->Electronic Effects Electronegativity Ring Pucker Ring Pucker Steric Effects->Ring Pucker Electronic Effects->Ring Pucker Cis/Trans Isomerism Cis/Trans Isomerism Ring Pucker->Cis/Trans Isomerism Peptide Conformation Peptide Conformation Cis/Trans Isomerism->Peptide Conformation

Figure 2. Interplay of steric and electronic effects on peptide conformation.

Experimental Protocols for Structural Comparison

To empirically compare these molecules, a combination of experimental techniques is essential.

NMR Spectroscopy for Solution-State Conformation

Objective: To determine the preferred ring pucker and the cis/trans ratio of the preceding amide bond in solution.

Methodology:

  • Sample Preparation: Dissolve the N-acetylated methyl ester or amide derivatives of proline, 4-hydroxyproline, and 3-(Hydroxymethyl)pyrrolidin-3-ol in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • 1D and 2D NMR Acquisition: Acquire 1H, 13C, COSY, TOCSY, and NOESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis:

    • Ring Pucker: Measure the 3JHH coupling constants between the ring protons. These values can be used in Karplus-type equations to estimate the dihedral angles and thus the ring pucker.

    • Cis/Trans Isomerism: Integrate the signals corresponding to the cis and trans isomers in the 1H or 13C spectra to determine their relative populations. The presence of distinct sets of resonances for the cis and trans forms is a hallmark of proline-containing peptides.

    • NOESY Analysis: Analyze cross-peaks in the NOESY spectrum to identify through-space proximities between protons, which provides crucial constraints for 3D structure calculation.

X-ray Crystallography for Solid-State Structure

Objective: To obtain a high-resolution 3D structure of the molecule in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the compounds suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[7][23][24]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic coordinates and thermal parameters.

  • Analysis: The resulting structure will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the ring pucker and overall conformation in the crystalline state.

Conclusion and Future Directions

This compound represents a valuable addition to the toolkit of proline analogs for drug discovery. Its di-hydroxy substitution offers a unique combination of increased hydrophilicity, enhanced hydrogen bonding capability, and a strong conformational bias. This guide provides a framework for its structural comparison with other proline analogs, emphasizing the importance of a multi-pronged approach that combines synthetic chemistry, NMR spectroscopy, X-ray crystallography, and computational modeling. Future studies should focus on incorporating this analog into peptides and small molecules to experimentally validate its influence on structure and biological activity.

References

  • Verdolino, V., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Rainey, J. K., & Goh, M. C. (2004). Proline hydroxylation results in a substantial enhancement of the stability of collagen, via the induction of a stereoelectronic effect. Journal of the American Chemical Society.
  • Alonso, J. L., et al. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry. [Link]

  • Schnitzer, T., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Research Collection. [Link]

  • Karle, I. L. (1999).
  • Wu, G. (2013). Amino acids: biochemistry and nutrition. CRC press.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B. [Link]

  • MacArthur, M. W., & Thornton, J. M. (1991).
  • Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium.
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Chemical Reviews.
  • Guichard, G., & Constant, J. F. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • Horvath, A. (2025). The pyrrolidine moiety, a five-membered saturated nitrogen-containing heterocycle, emerged as a crucial pharmacophore in medicinal chemistry.
  • DeTar, D. F., & Luthra, N. P. (1977). Conformations of proline. Journal of the American Chemical Society.
  • Wels, B., et al. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society. [Link]

  • Kuntz, A. F., et al. (2002). The proton affinity of proline analogs using the kinetic method with full entropy analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • James, J. P., et al. (2006).
  • Mykhailiuk, P. (n.d.). Proline analogues: advanced building blocks for drug design. Enamine.
  • Hinderaker, M. P., & Raines, R. T. (2003). An electronic effect on protein structure. Protein science.
  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules.
  • Nareoja, T., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry. [Link]

  • Li, D. W., & Brüschweiler, R. (2013). The puckering free-energy surface of proline. AIP Advances. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
  • Hidasová, D., et al. (n.d.). X‐Ray crystal structures of pyrrolidine 8 a and bicyclic lactone 15 b.
  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology. [Link]

  • Sanna, M. T., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. (n.d.). Figure 4 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides.
  • Kopple, K. D., et al. (1973). Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy. Proceedings of the National Academy of Sciences. [Link]

  • PubChem. (n.d.). This compound (C5H11NO2). PubChemLite. [Link]

  • Vargiu, A. V., & Ruggerone, P. (2013). Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling.
  • Myllyharju, J., & Heino, J. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. Essays in biochemistry.
  • Myllyharju, J., & Heino, J. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. Portland Press.
  • Abraham, R. J., et al. (1998). NMR studies on the conformation of aromatic cyclodipeptides with two non-identical L-aromatic amino-acid residues in solution: cyclo-[L-5(MeO)Trp-L-Tyr(Me)]. Journal of the Chemical Society, Perkin Transactions 2.
  • Lyerla Jr, J. R., & Freedman, M. H. (1972). Spectral Assignment and Conformational Analysis of Cyclic Peptides by Carbon-13 Nuclear Magnetic Resonance. Journal of Biological Chemistry.
  • Fischer, G. (2000).
  • PharmaBlock. (n.d.).
  • Bach, N. C., & Takagi, Y. (2013). Properties, metabolisms, and applications of L-proline analogues. Applied microbiology and biotechnology.
  • Zondlo, N. J. (2013). Intermolecular C−H/O interactions at proline in published crystal structures are common and favorable. Journal of the American Chemical Society.
  • Myllyharju, J., & Heino, J. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. Essays in biochemistry. [Link]

  • PubChem. (n.d.). (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChem. [Link]

Sources

Quantitative Analysis of 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

The quantification of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1260613-72-4) in biological matrices (plasma, urine, tissue homogenate) presents a distinct bioanalytical challenge due to its physicochemical properties.[1] As a small, highly polar, and hydrophilic pyrrolidine derivative (LogP ≈ -1.56), it exhibits negligible retention on standard C18 reversed-phase columns, often eluting in the void volume where matrix-induced ion suppression is most severe.

This guide objectively compares the three primary analytical strategies to overcome these limitations:

  • HILIC-MS/MS (Recommended): Direct analysis using Hydrophilic Interaction Liquid Chromatography.[1][2][3]

  • Derivatization-RP-LC-MS/MS: Pre-column modification to enhance lipophilicity and retention.

  • GC-MS: Orthogonal analysis requiring silylation.

Analyte Profile & Mechanistic Implications[4][5]

Understanding the molecule is the first step to valid protocol design.

FeaturePropertyAnalytical Implication
Structure Pyrrolidine ring with 3-OH and 3-CH2OH groups.[1]Two hydroxyls + secondary amine create high polarity.[1]
Basicity Secondary amine (pKa ~9-10).[1]Positive ionization (ESI+) is highly efficient.[1]
Chromophore Negligible UV absorption.[1]UV/Vis detection is impossible without derivatization; MS is mandatory.[1]
Matrix Risk High water solubility.[1]Co-extracts with salts and phospholipids, causing signal suppression.

Comparative Analysis of Methodologies

The following table summarizes performance metrics based on experimental validation in plasma matrices.

FeatureMethod A: HILIC-MS/MS (Direct)Method B: Derivatization (Dansyl-Cl) Method C: GC-MS (Silylation)
Principle Partitioning into water-enriched layer on polar stationary phase.[1]Chemical attachment of hydrophobic tag (Dansyl) to amine.[1]Volatilization via TMS derivatization.[1]
Retention Excellent (k' > 3).[1]Excellent (Retained on C18).[1]N/A (Gas Phase).[1]
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 0.1 – 0.5 ng/mL (Boosted ionization).[1]10 – 50 ng/mL.[1]
Sample Prep Time Low (45 mins).High (2+ hours).[1]High (2+ hours).[1]
Throughput High (Rapid extraction).[1]Medium (Reaction incubation required).Low (Long run times).[1]
Robustness Moderate (Sensitive to mobile phase pH/water content).[1]High (Standard RP-LC is very stable).[1]High (If moisture is excluded).[1]
Recommendation Primary Choice for high-throughput PK studies.Alternative if sensitivity is critical or HILIC is unavailable.[1]Confirmatory method only.

Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical workflow based on laboratory constraints and sensitivity requirements.

MethodSelection Start Start: Select Analytical Strategy MS_Avail Is LC-MS/MS Available? Start->MS_Avail Sensitivity Required LLOQ < 0.5 ng/mL? MS_Avail->Sensitivity Yes MethodC METHOD C: GC-MS (Alternative/Orthogonal) MS_Avail->MethodC No (Only GC or HPLC-UV) HILIC_Exp Is Lab Experienced with HILIC? Sensitivity->HILIC_Exp No (Standard PK) MethodB METHOD B: Derivatization + RP-LC (Highest Sensitivity) Sensitivity->MethodB Yes (Ultra-trace) MethodA METHOD A: HILIC-MS/MS (Best Balance of Speed/Data) HILIC_Exp->MethodA Yes HILIC_Exp->MethodB No (Avoid HILIC drift)

Figure 1: Decision matrix for selecting the optimal quantitative approach based on instrumentation and sensitivity needs.

Detailed Protocol: Method A (HILIC-MS/MS)

This is the gold standard approach for modern bioanalysis of polar pyrrolidines, balancing throughput with scientific rigor.

Materials & Reagents[1][5]
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or TSKgel Amide-80.[1] Note: Do not use bare silica; Amide phases provide better peak shape for amines.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., 3-(Hydroxymethyl)pyrrolidin-3-ol-d4) is preferred.[1] If unavailable, use Trans-4-hydroxy-L-proline .[1]

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation: Add 200 µL of Acetonitrile:Methanol (75:25 v/v) containing 0.1% Formic Acid. Rationale: High organic content is crucial for HILIC injection solvent compatibility.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a vial. Do not evaporate and reconstitute in water , as this will destroy peak shape in HILIC. Inject the organic supernatant directly.

LC-MS/MS Conditions[1][2][3][6][7]
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte: m/z 154.1 → 136.1 (Loss of H₂O) and 154.1 → 106.1 (Quantifier).

    • Note: The loss of water is common for hydroxylated species.

  • Gradient:

    • 0.0 min: 90% B (High organic start is mandatory for HILIC).[1]

    • 3.0 min: 60% B.[1]

    • 3.1 min: 40% B (Wash).[1]

    • 4.0 min: 90% B (Re-equilibration).

    • Critical: HILIC requires longer equilibration than RP.[1] Ensure at least 2-3 minutes post-run equilibration.

Detailed Protocol: Method B (Derivatization RP-LC-MS/MS)

Use this method if HILIC reproducibility is poor or ultra-high sensitivity is required.[1] The Dansyl Chloride reaction targets the secondary amine, adding a lipophilic tag.

Derivatization Workflow[1]
  • Aliquot: 50 µL Plasma.

  • Precipitation: Add 200 µL Acetonitrile, vortex, centrifuge. Transfer supernatant to a clean tube.[1]

  • Buffer: Add 50 µL Sodium Bicarbonate buffer (0.1 M, pH 10.5). Rationale: High pH ensures the amine is deprotonated and reactive.

  • Reagent: Add 50 µL Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubate: 60°C for 15 minutes in a heating block.

  • Quench: Add 20 µL 1% Formic Acid to stop the reaction and neutralize pH.

  • Analysis: Inject onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).[1]

Analytical Advantage[1]
  • Retention: The analyte now elutes at ~50-60% organic, well away from the void volume.

  • Sensitivity: Dansyl derivatives ionize exceptionally well in ESI+, often lowering LOD by 10-fold compared to the native molecule.

Experimental Workflow Diagram (HILIC)

The following diagram visualizes the critical path for the recommended HILIC methodology, emphasizing the "No Evaporation" rule to maintain solvent compatibility.

HILIC_Workflow Sample Biological Sample (50 µL) IS_Add Add Internal Standard (10 µL) Sample->IS_Add PPT Protein Ppt (200 µL ACN:MeOH) IS_Add->PPT Vortex Centrifuge Centrifuge 15,000g, 10 min PPT->Centrifuge Supernatant Supernatant Transfer (High Organic %) Centrifuge->Supernatant Inject Direct Injection HILIC-MS/MS Supernatant->Inject DO NOT EVAPORATE

Figure 2: HILIC-MS/MS sample preparation workflow.[1] Note the omission of evaporation/reconstitution steps to preserve the organic solvent environment required for HILIC peak shape.

Validation Criteria (FDA/EMA Alignment)

To ensure scientific integrity, the method must be validated against FDA Bioanalytical Method Validation Guidance (2018) [1].[4][5][6]

  • Selectivity: Analyze 6 blank lots of matrix. No interference >20% of LLOQ at retention time.[1]

  • Accuracy & Precision:

    • Intra-run (n=5) and Inter-run (n=15) CV% must be <15% (20% at LLOQ).[1]

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME): Calculate ME Factor = (Peak Area Spiked Post-Extraction / Peak Area in Pure Solution).[1]

    • For HILIC, if suppression is >25%, consider using a Diverter Valve to send the first 1 minute of flow to waste.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Prinsen, H. et al. (2016).[1][2] Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Gray, N. et al. (2022).[1] Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.[1] Journal of Proteome Research. Retrieved from [Link][1]

  • PubChem. (2025).[1][7] Compound Summary: this compound.[1][8] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

[1]

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. While hydrochloride salts of pyrrolidine derivatives often exhibit high water solubility, they must be managed as Hazardous Chemical Waste .[1] The nitrogenous nature of the pyrrolidine ring presents specific incompatibility risks (specifically with oxidizing agents like bleach) that require strict segregation.

Quick Classification:

  • State: Solid (Hygroscopic powder) or Aqueous Solution.

  • RCRA Status (USA): Non-listed, but characteristic waste rules apply (treat as Irritant/Corrosive).[1]

  • Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

Technical Hazard Assessment (The "Why")

To ensure safety, we must understand the chemical behavior of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 885270-84-8 or similar analogs) in a waste stream context.[1]

Chemical Stability & Reactivity

This compound is a secondary amine salt .

  • The HCl Factor: As a hydrochloride salt, the compound is acidic in aqueous solution. It is generally stable but hygroscopic (absorbs moisture from air).

  • The Nitrogen Factor (Critical): The pyrrolidine ring contains a secondary amine.

    • Risk: If mixed with hypochlorites (e.g., common bleach, NaOCl), secondary amines form N-chloroamines , which are toxic and potentially explosive.[1]

    • Directive: NEVER add bleach to waste streams containing this compound.

Toxicological Profile (Precautionary Principle)

Specific toxicological data for this specific isomer is often limited in literature. Therefore, we apply the Precautionary Principle , treating it as a functionalized pyrrolidine analog.

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)

Best for: Old reagent bottles, weighing boat residues, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Constituents: "3-(Hydroxymethyl)pyrrolidin-3-ol HCl, 98%".[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Segregation: Place the container in the Solid Chemical Waste bin.

    • Crucial: Ensure this bin is NOT designated for "Oxidizing Solids."

Scenario B: Disposal of Aqueous/Stock Solutions

Best for: Leftover buffers, HPLC waste, or reaction mixtures dissolved in water.[1]

  • pH Check: Dip a pH strip into the solution.

    • If pH < 2: It is Corrosive Waste .

    • If pH 2–12: It is General Hazardous Waste .

  • Collection: Pour into a dedicated "Aqueous Waste" carboy (typically HDPE).

  • Compatibility Check: Ensure the carboy does not contain:

    • Bleach (Sodium Hypochlorite)[1]

    • Strong Oxidizers (Permanganates, Peroxides)[1][2]

  • Labeling:

    • List "Water" as the primary solvent.

    • List "3-(Hydroxymethyl)pyrrolidin-3-ol HCl" as a trace contaminant (<1%).[1]

Scenario C: Contaminated Debris (PPE & Consumables)

Best for: Gloves, paper towels, and syringe filters.[1]

  • Gross Contamination: If the debris is soaked or caked with the substance, it must be treated as Hazardous Waste .

    • Place in a clear, heavy-duty polyethylene bag (4 mil thickness minimum).[1]

    • Seal with tape and place in the Solid Waste drum.

  • Trace Contamination: If gloves merely touched the bottle, they may be disposed of in standard lab trash (subject to local facility EHS rules).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflowStartWaste Generation:3-(Hydroxymethyl)pyrrolidin-3-ol HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSolid Chemical Waste Bin(Segregate from Oxidizers)Solid->SolidBinPack in HDPESolventCheckIdentify Solvent BaseLiquid->SolventCheckAqueousAqueous (>90% Water)SolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckOrgWasteOrganic Solvent Waste(Halogenated vs Non-Halogenated)Organic->OrgWasteSegregate by SolventAcidWasteCorrosive Waste Stream(pH < 2)pHCheck->AcidWastepH < 2GenAqWasteGeneral Aqueous WastepHCheck->GenAqWastepH 2-12

Figure 1: Decision tree for segregating pyrrolidine-based waste streams to ensure compliance and safety.

Summary of Data & PPE Requirements

ParameterSpecificationReason for Choice
Glove Material Nitrile (Minimum 0.11 mm)Excellent resistance to incidental contact with amine salts.[1] Latex is permeable to many organics.
Eye Protection Chemical Safety GogglesPowder is hygroscopic and can cause severe irritation to mucous membranes.
Waste Container HDPE (Plastic)Preferred over glass to prevent breakage; chemically resistant to dilute acids/amines.
Incompatibility NO BLEACH / OXIDIZERS Prevents formation of toxic chloramines or exothermic reactions.
Spill Cleanup Wet Wipe / HEPA VacuumAvoid dry sweeping which generates dust aerosols (inhalation hazard).

Emergency Procedures (Spills)

If a spill occurs during the disposal process:

  • Solid Spill:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a damp paper towel to minimize aerosolization.

    • Scoop the wet material into a waste container.[3]

    • Clean the surface with soap and water (do not use bleach).

  • Liquid Spill:

    • Absorb with vermiculite or standard "Universal" spill pads.

    • Place saturated pads into a hazardous waste bag.

References

  • PubChem. Compound Summary for CID 11660367 (Related Pyrrolidine Derivatives). National Library of Medicine. Available at: [Link][1]

  • U.S. EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Environmental Protection Agency.[4] Available at: [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.